Methyl 4-benzenesulfonamidobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(benzenesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)11-7-9-12(10-8-11)15-20(17,18)13-5-3-2-4-6-13/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHULHEHXQTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359514 | |
| Record name | Methyl 4-benzenesulfonamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107920-79-6 | |
| Record name | Methyl 4-benzenesulfonamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-benzenesulfonamidobenzoate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-benzenesulfonamidobenzoate, a chemical compound of interest in research and as a potential intermediate for drug discovery. This document outlines its chemical and physical properties, detailed synthesis protocols, and the biological context for its classification as a sulfonamide derivative.
Core Properties
This compound is a sulfonamide derivative with the CAS number 107920-79-6 .[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 107920-79-6 | [1] |
| Molecular Formula | C₁₄H₁₃NO₄S | [1] |
| Molecular Weight | 291.32 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopic Data | |
| FT-IR (cm⁻¹) | N-H Stretching: 3350-3140 cm⁻¹C=O Stretching (Ester): 1730-1715 cm⁻¹SO₂ Asymmetric Stretching: 1350-1310 cm⁻¹SO₂ Symmetric Stretching: 1155-1140 cm⁻¹C-O Stretching (Ester): 1300-1000 cm⁻¹Aromatic C=C Stretching: 1600-1450 cm⁻¹ |
| ¹H-NMR | The proton NMR spectrum is expected to show distinct doublets for the aromatic protons on the two para-substituted benzene rings. The methyl ester group will appear as a sharp singlet, and the sulfonamide N-H proton will also produce a signal. The electron-withdrawing nature of the sulfonyl and carbomethoxy groups will cause the nearby aromatic protons to appear downfield. |
| ¹³C-NMR | The carbon NMR spectrum will display characteristic signals for the carbons in the two distinct para-substituted aromatic rings, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the formation of the sulfonamide bond followed by esterification. A detailed protocol for the synthesis of the precursor, 4-benzenesulfonamidobenzoic acid, is provided below, followed by a general method for its esterification.
Synthesis of 4-Benzenesulfonamidobenzoic Acid
This protocol is adapted from the synthesis of 4-benzenesulfonamidobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Benzenesulfonyl chloride
-
1M Sodium carbonate (Na₂CO₃) solution
-
1N Hydrochloric acid (HCl)
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 4-aminobenzoic acid (1 g, 7.3 mmol) in 10 ml of distilled water.
-
Adjust the pH of the solution to 8-9 using a 1M Na₂CO₃ solution.
-
Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the solution.
-
Stir the mixture at room temperature until all the suspended benzenesulfonyl chloride is consumed.
-
Upon completion of the reaction, adjust the pH to 1-2 with 1N HCl, which will cause a precipitate to form.
-
Filter the precipitate, wash it with distilled water, and then dry it.
-
Recrystallize the crude product from methanol to yield colorless crystals of 4-benzenesulfonamidobenzoic acid.[2]
Esterification to this compound
The resulting 4-benzenesulfonamidobenzoic acid can be esterified to the final product. A general procedure for Fischer esterification is as follows:
Materials:
-
4-Benzenesulfonamidobenzoic acid
-
Methanol (in excess, as solvent and reactant)
-
A catalytic amount of strong acid (e.g., concentrated sulfuric acid)
Procedure:
-
Suspend 4-benzenesulfonamidobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
The residue can then be worked up, for example, by neutralizing the acid catalyst and extracting the ester into an organic solvent.
-
The final product can be purified by recrystallization or column chromatography.
Visualized Experimental Workflow
The synthesis of this compound can be visualized as a two-step process.
Biological Context and Potential Applications
This compound belongs to the sulfonamide class of compounds. Sulfonamides are a well-established class of synthetic drugs with a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] Their primary mechanism of action in bacteria is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA and RNA synthesis in bacteria.[1] By disrupting this pathway, sulfonamides hinder bacterial growth and replication.
While specific biological activity studies on this compound are not extensively documented, it is considered a valuable research compound.[4] It serves as a versatile intermediate for creating libraries of related compounds for biological screening through derivatization reactions such as ester hydrolysis or reactions at the sulfonamide N-H group.[4] The development of novel sulfonamide derivatives is an active area of research aimed at overcoming microbial resistance to existing drugs.
Logical Relationship Diagram
The following diagram illustrates the role of this compound as a research chemical and its relationship to the broader class of sulfonamides and their biological targets.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 107920-79-6 | Benchchem [benchchem.com]
Methyl 4-benzenesulfonamidobenzoate molecular weight and formula
An In-Depth Technical Guide on Methyl 4-benzenesulfonamidobenzoate
For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This document provides a concise technical overview of this compound, focusing on its molecular weight and chemical formula.
Physicochemical Data Summary
The essential molecular details of this compound are presented below.
| Property | Value |
| Molecular Formula | C14H13NO4S |
| Molecular Weight | 291.32 g/mol [1] |
Molecular Structure and Composition
This compound is a chemical compound with the formula C14H13NO4S.[1] Its molecular weight is 291.32 g/mol .[1] The structure of this molecule is characterized by a methyl benzoate group where the benzene ring is substituted at the fourth position with a benzenesulfonamido group.
Caption: Logical relationship of this compound's core components.
References
Chemical structure and IUPAC name of Methyl 4-benzenesulfonamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-benzenesulfonamidobenzoate is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a sulfonamide linkage and a benzoate ester, provides a scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical diagram of its molecular structure.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a methyl benzoate moiety linked to a benzenesulfonyl group via a sulfonamide bridge at the 4-position of the benzoate ring.
IUPAC Name: methyl 4-(benzenesulfonamido)benzoate[1]
The structure of this compound is logically represented by the connection of its constituent functional groups.
Caption: Logical relationship of functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₄S | [1] |
| Molecular Weight | 291.32 g/mol | [1] |
| Predicted Melting Point | 145-165 °C | [2] |
| Solubility | Soluble in DMSO. Predicted to be soluble in methanol and ethanol. Poorly soluble in water. | [2] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from a similar synthesis of a structural isomer.[3]
Materials and Reagents:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
Experimental Workflow:
The synthesis workflow involves the reaction of the starting materials, followed by workup and purification of the final product.
Caption: Synthesis workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM).
-
Addition of Benzenesulfonyl Chloride: While stirring the solution at room temperature, add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 1M HCl solution, distilled water, and a saturated sodium bicarbonate solution.
-
Finally, wash with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The detailed chemical information, physicochemical properties, and a comprehensive synthesis protocol will aid in its effective use in various research and development applications. The provided diagrams offer a clear visualization of the compound's structure and the workflow for its preparation.
References
Physical and chemical properties of Methyl 4-benzenesulfonamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-benzenesulfonamidobenzoate, a compound of interest in chemical research and potentially in drug development. This document details its structural characteristics, spectroscopic data, and synthetic methodologies, presenting quantitative information in accessible formats and outlining experimental protocols.
Core Physical and Chemical Properties
This compound is a sulfonamide derivative with the molecular formula C₁₄H₁₃NO₄S.[1] Its structure features a methyl benzoate moiety linked to a benzenesulfonyl group via a sulfonamide bridge.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₄S | [1] |
| Molecular Weight | 291.32 g/mol | [1] |
| CAS Number | 107920-79-6 | [1] |
| Melting Point | Not explicitly reported; related compounds melt in the 80-190 °C range. | [2] |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in non-polar solvents like hexane. | [3] |
Spectroscopic and Structural Characterization
The structural integrity of this compound is typically confirmed using a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide N-H | Stretching | 3350 - 3140[1] |
| Ester C=O | Stretching | 1730 - 1715[1] |
| Sulfonyl S=O | Asymmetric Stretching | 1350 - 1310[1] |
| Sulfonyl S=O | Symmetric Stretching | 1155 - 1140[1] |
| Aromatic C=C | Stretching | 1600 - 1450[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are instrumental in elucidating the molecular structure. The electron-withdrawing nature of the sulfonyl and carbomethoxy groups influences the chemical shifts of adjacent protons and carbons, causing them to appear downfield.[1]
¹H NMR: The spectrum is characterized by distinct doublets for the aromatic protons of the two para-substituted benzene rings. A sharp singlet is expected for the methyl ester protons, and a potentially broad signal for the sulfonamide N-H proton.[1]
¹³C NMR: The proton-decoupled spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. Due to the symmetry of the para-substituted rings, fewer signals than the total number of aromatic carbons are expected.[1]
X-ray Crystallography
In the solid state, molecules of this compound are organized through various non-covalent interactions, with N-H···O hydrogen bonds playing a crucial role in forming centrosymmetric dimers.[1] The overall crystal packing is dictated by the interplay of these hydrogen bonds and other weak interactions, leading to a stable three-dimensional network.[1]
Synthesis of this compound
The most common method for synthesizing this compound is through the reaction of a primary amine with a sulfonyl chloride.[1] Specifically, it involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride.[1]
Experimental Protocol: General Synthesis of Sulfonamides
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane or other suitable solvent
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-aminobenzoate in the chosen solvent.
-
Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product using IR and NMR spectroscopy.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Molecular Structure and Intermolecular Interactions
Caption: Intermolecular hydrogen bonding in this compound.
Disclaimer: This document is intended for research and informational purposes only. The information provided is based on available scientific literature and databases. For specific applications, further experimental validation is recommended.
References
Unveiling the Bioactive Potential of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-benzenesulfonamidobenzoate, a synthetically accessible aromatic sulfonamide, stands as a molecule of interest within the landscape of medicinal chemistry. While direct and extensive biological characterization of this specific compound remains to be fully elucidated in publicly available literature, its structural motifs are shared with a broad class of sulfonamide derivatives that exhibit a remarkable range of pharmacological activities. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by extrapolating from the well-documented bioactivities of its structural analogs. We will delve into its synthesis, potential anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data from related compounds. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these potential activities and visualizes key molecular pathways and experimental workflows to facilitate a deeper understanding and guide future research endeavors.
Introduction
The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, diuretic, and hypoglycemic properties. This compound belongs to this versatile class of compounds, featuring a central benzenesulfonamide core linked to a methyl benzoate moiety. While this specific ester has not been the subject of extensive biological investigation, its parent acid, 4-benzenesulfonamidobenzoic acid, and other derivatives have shown promise in various therapeutic areas. This guide will explore the latent biological potential of this compound, drawing parallels from the established activities of structurally related sulfonamides.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between methyl 4-aminobenzoate and benzenesulfonyl chloride. This straightforward and efficient method allows for the formation of the core sulfonamide linkage.
Potential Biological Activities
Based on the extensive literature on sulfonamide derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Activity
Sulfonamides are a well-established class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[4][5]
Potential Mechanisms of Anticancer Action:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6][7]
-
Induction of Apoptosis: Sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][2] This can involve the activation of caspases and modulation of pro- and anti-apoptotic proteins.[8]
-
Cell Cycle Arrest: Several sulfonamides can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G1 or G2/M.[5][9]
-
Anti-Angiogenesis: Some sulfonamides can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, often by targeting receptors like VEGFR-2.[10][11]
Table 1: Anticancer Activity of Structurally Related Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) | HCT116 (Colon) | 0.11 µg/mL | [9] |
| Indole-based benzenesulfonamide (A6) | MCF-7 (Breast) | ~50 | [12] |
| Indole-based benzenesulfonamide (A15) | SK-BR-3 (Breast) | ~50 | [12] |
| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | [13] |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [13] |
| Sulfonamide derivative 6 | HCT-116 (Colon) | 3.53 | [14] |
| Sulfonamide derivative 6 | HepG-2 (Liver) | 3.33 | [14] |
| Sulfonamide derivative 6 | MCF-7 (Breast) | 4.31 | [14] |
| Sulfonamide derivative 15 | HCT-116 (Colon) | 4.53 | [14] |
| Sulfonamide derivative 15 | HepG-2 (Liver) | 3.84 | [14] |
| Sulfonamide derivative 15 | MCF-7 (Breast) | 3.96 | [14] |
Antimicrobial Activity
The sulfonamide class of drugs were the first synthetic antimicrobial agents to be used systemically and they continue to be relevant in the fight against microbial infections. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15][16]
Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 | [17] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 64 | [17] |
| Sulfonamide derivative 1b | Staphylococcus aureus | 64 | [18] |
| Sulfonamide derivative 1c | Staphylococcus aureus | 64 | [18] |
| Sulfonamide derivative 1d | Staphylococcus aureus | 64 | [18] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Escherichia coli | 50 | [19][20] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Bacillus licheniformis | 100 | [19][20] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Bacillus linens | 150 | [19][20] |
Enzyme Inhibitory Activity
Beyond carbonic anhydrases, sulfonamides have been shown to inhibit a variety of other enzymes, highlighting their potential as versatile enzyme inhibitors.
Table 3: Carbonic Anhydrase Inhibitory Activity of Structurally Related Sulfonamide Derivatives
| Compound/Derivative | Enzyme Isoform | IC50 (µM) | Ki (nM) | Reference |
| Acetazolamide (Reference) | hCA II | 5.86 | 12.1 | [21][22] |
| Sulfonamide derivative 1e | hCA II | 5.69 | - | [21] |
| Sulfonamide derivative 2b | hCA II | 3.96 | - | [21] |
| Sulfonamide derivative 3a | hCA II | 2.02 | - | [21] |
| Sulfonamide derivative 3b | hCA II | 2.92 | - | [21] |
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide | hCA I | - | 46 ± 5.4 µM | [23] |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | - | 94 ± 7.6 µM | [23] |
| Aromatic sulfonamide I-2 | hCA I | - | 57.7 | [24] |
| Aromatic sulfonamide I-2 | hCA II | - | 65.8 | [24] |
| Aromatic sulfonamide I-3 | hCA I | - | 59.8 | [24] |
| Aromatic sulfonamide I-3 | hCA II | - | 81.1 | [24] |
| Pyrazole carboxamide 15 | hCA II | - | 3.3 | [22] |
| Benzenesulfonamide 12i | hCA IX | - | 38.8 | [7] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
References
- 1. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death Inducing and Cytoprotective Autophagy in T-47D Cells by Two Common Antibacterial Drugs: Sulfathiazole and Sulfacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. 2017-886 [excli.de]
- 20. researchgate.net [researchgate.net]
- 21. ingentaconnect.com [ingentaconnect.com]
- 22. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-benzenesulfonamidobenzoate, a compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.23 | s | 1H | -SO₂NH- |
| 8.37 | d, J = 8.4 Hz | 2H | Ar-H |
| 7.93 | d, J = 8.4 Hz | 2H | Ar-H |
| 7.00 | d, J = 8.4 Hz | 2H | Ar-H |
| 6.83 | d, J = 8.0 Hz | 2H | Ar-H |
| 3.68 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | Ar-C |
| 150.2 | Ar-C |
| 145.4 | Ar-C |
| 129.7 | Ar-CH |
| 128.8 | Ar-CH |
| 125.0 | Ar-CH |
| 124.6 | Ar-CH |
| 114.9 | Ar-CH |
| 55.7 | -OCH₃ |
Solvent: DMSO-d₆, Frequency: 100 MHz
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3350-3140 | N-H Stretch (Sulfonamide) |
| 1725-1705 | C=O Stretch (Ester) |
| 1600-1450 | C=C Stretch (Aromatic) |
| 1300-1000 | C-O Stretch (Ester) |
| 1155-1140 | S=O Stretch (Sulfonyl) |
Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.[1]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 291.06 | [M]⁺ (Molecular Ion) |
| 260 | [M - OCH₃]⁺ |
| 155 | [C₆H₅SO₂]⁺ |
| 139 | [HO₂CC₆H₄NH]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The mass spectrometry data represents a predicted fragmentation pattern. The molecular weight of this compound is 291.32 g/mol .[1]
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (~5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier-Transform Infrared Spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam (70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
Unveiling the Solid-State Architecture of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the crystal structure and molecular packing of Methyl 4-benzenesulfonamidobenzoate, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. This document summarizes the key structural features of this compound, based on available crystallographic data and analysis of related structures, offering insights into the intermolecular forces that govern its supramolecular assembly.
Molecular Structure and Conformation
The molecular structure of this compound consists of a central sulfonamide linkage connecting a benzene ring and a methyl benzoate moiety at the para position. The inherent flexibility of the sulfonamide group allows for a range of conformations; however, in the solid state, the molecule is expected to adopt a specific, low-energy conformation dictated by the crystal packing forces.
While a complete single-crystal X-ray diffraction dataset for this compound is not publicly available at the time of this writing, analysis of its isomer, Methyl 2-benzenesulfonamidobenzoate, and other related sulfonamide structures provides valuable insights into its likely conformational and packing motifs.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, the primary intermolecular interaction is the hydrogen bond.
In the solid state, molecules of this compound are organized into a stable, three-dimensional network through a variety of weak interactions.[1] A pivotal interaction is the N-H···O hydrogen bond, which facilitates the formation of centrosymmetric dimers.[1]
Hydrogen Bonding Network
The sulfonamide group (—SO₂NH—) is a potent hydrogen bond donor (N-H) and acceptor (S=O). This dual functionality is the driving force behind the primary packing motif observed in many sulfonamide-containing crystal structures. In the case of this compound, the N-H group of one molecule forms a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction is reciprocal, leading to the formation of a stable, centrosymmetric dimeric structure.
This dimeric motif is a common feature in the crystal packing of sulfonamides and significantly contributes to the overall stability of the crystal lattice.
Quantitative Crystallographic Data (Comparative)
As a definitive crystal structure for this compound is not available, the following tables present the crystallographic data for its isomer, Methyl 2-benzenesulfonamidobenzoate , to provide a quantitative example of a closely related structure. This data is intended for comparative purposes and to illustrate the type of detailed information that can be obtained from single-crystal X-ray diffraction.
Table 1: Crystal Data and Structure Refinement for Methyl 2-benzenesulfonamidobenzoate
| Parameter | Value |
| Empirical formula | C₁₄H₁₃NO₄S |
| Formula weight | 291.31 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 8.341(5) Å, α = 84.483(5)°b = 9.115(3) Å, β = 80.663(5)°c = 10.000(5) Å, γ = 66.674(4)° |
| Volume | 688.5(7) ų |
| Z | 2 |
| Calculated density | 1.404 Mg/m³ |
Table 2: Selected Bond Lengths (Å) for Methyl 2-benzenesulfonamidobenzoate
| Bond | Length |
| S(1)-O(1) | 1.431(2) |
| S(1)-O(2) | 1.435(2) |
| S(1)-N(1) | 1.637(2) |
| S(1)-C(1) | 1.763(2) |
| N(1)-C(7) | 1.425(3) |
| C(13)-O(3) | 1.201(3) |
| C(13)-O(4) | 1.345(3) |
Table 3: Selected Bond Angles (°) for Methyl 2-benzenesulfonamidobenzoate
| Angle | Value |
| O(1)-S(1)-O(2) | 119.8(1) |
| O(1)-S(1)-N(1) | 107.1(1) |
| O(2)-S(1)-N(1) | 106.1(1) |
| O(1)-S(1)-C(1) | 108.3(1) |
| O(2)-S(1)-C(1) | 107.5(1) |
| N(1)-S(1)-C(1) | 107.6(1) |
| C(7)-N(1)-S(1) | 124.9(2) |
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis of high-quality single crystals followed by their analysis using X-ray diffraction.
Synthesis and Crystallization
A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For this compound, this would typically involve the reaction of 4-aminobenzoic acid methyl ester with benzenesulfonyl chloride.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the electron density distribution within the crystal, from which the atomic positions can be determined and the molecular structure can be refined.
Conclusion
The solid-state structure of this compound is primarily dictated by the formation of robust N-H···O hydrogen-bonded centrosymmetric dimers. This fundamental packing motif, common to many sulfonamides, provides significant stability to the crystal lattice. While a complete, experimentally determined crystal structure for the title compound is not yet in the public domain, analysis of its isomer and related compounds provides a strong basis for understanding its supramolecular chemistry. The detailed experimental protocols outlined in this guide provide a roadmap for researchers seeking to determine the crystal structure of this and similar molecules, which is a critical step in the rational design of new pharmaceutical and material compounds. Further investigation to obtain the precise crystallographic data for this compound will be invaluable for a more complete understanding of its solid-state properties.
References
Methyl 4-benzenesulfonamidobenzoate: A Preliminary Technical Profile and Investigational Guide
Foreword: This document provides a technical overview of Methyl 4-benzenesulfonamidobenzoate, summarizing its known chemical properties and the limited available data regarding its biological interactions. It is intended for researchers, scientists, and drug development professionals. Notably, dedicated mechanism of action studies for this compound are not extensively available in the public domain.[1] Therefore, this guide serves as a summary of current knowledge and a framework for future investigation into its potential biological activities.
Compound Profile
This compound is a sulfonamide derivative with the molecular formula C14H13NO4S.[1] Its structure features a central sulfonamide linkage between a benzene ring and a methyl benzoate moiety.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value/Description | Reference |
| Molecular Formula | C14H13NO4S | [1] |
| Molecular Weight | 291.32 g/mol | [1] |
| Appearance | Solid (Typical) | [2] |
| Purity | Typically ≥95% for research applications | [1] |
| FT-IR (cm⁻¹) | N-H Stretch: 3350-3140C=O Stretch: ~1730-1715 | [1] |
| Key Structural Features | Two para-substituted benzene rings, a methyl ester group, and a sulfonamide linkage. | [1] |
Synthesis
The most common method for synthesizing this compound is through a nucleophilic substitution reaction.[1] This involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride.[1]
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Stir plate and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve methyl 4-aminobenzoate in dichloromethane within a round bottom flask.
-
Add pyridine to the solution to act as a base.
-
Slowly add benzenesulfonyl chloride to the stirred solution at room temperature.
-
Monitor the reaction progress using TLC until the starting material is consumed. Reaction times can range from a few hours to overnight.[1]
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
Known Biological Interaction: Protein Binding
While specific enzymatic or cellular mechanism of action studies are lacking, there is evidence suggesting that this compound can interact with proteins. It has been identified as a potential static quencher of bovine serum albumin (BSA) fluorescence, indicating the formation of a ground-state complex between the compound and the protein.[1]
Mechanism of Fluorescence Quenching
Fluorescence quenching is the decrease in the quantum yield of fluorescence from a fluorophore (like the tryptophan residues in BSA) due to its interaction with another molecule (a quencher).
-
Dynamic Quenching: Results from collisional encounters between the fluorophore and the quencher.
-
Static Quenching: Involves the formation of a non-fluorescent ground-state complex.[1]
Studies on similar methyl benzoate derivatives binding to BSA have confirmed a static quenching mechanism with binding constants in the order of 10⁴ M⁻¹.[3]
Experimental Protocol: Fluorescence Quenching Assay
Objective: To determine the binding affinity and quenching mechanism of this compound with Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of BSA (e.g., 5 µM) in phosphate buffer (pH 7.4).[4]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in phosphate buffer to the desired concentrations.
-
-
Fluorescence Measurement:
-
Place a fixed volume of the BSA solution into a quartz cuvette.
-
Set the spectrofluorometer to excite the tryptophan residues of BSA at ~295 nm to minimize interference from tyrosine.[5]
-
Record the emission spectrum from 300 nm to 450 nm. The peak fluorescence intensity (F₀) should be around 340-350 nm.[6]
-
-
Titration:
-
Make successive additions of the this compound solution to the BSA solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum (F) after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], and Ksv is the Stern-Volmer quenching constant.[5]
-
Plot F₀/F versus [Q]. A linear plot suggests a single type of quenching mechanism.
-
To distinguish between static and dynamic quenching, repeat the experiment at different temperatures. For static quenching, Ksv tends to decrease with increasing temperature. For dynamic quenching, Ksv increases with temperature.[4]
-
Table 2: Hypothetical Data for Stern-Volmer Analysis
| [Compound] (µM) | Fluorescence Intensity (F) | F₀/F |
| 0 | 1000 | 1.00 |
| 5 | 850 | 1.18 |
| 10 | 735 | 1.36 |
| 15 | 645 | 1.55 |
| 20 | 570 | 1.75 |
| 25 | 510 | 1.96 |
Proposed Future Research
Given the limited data, the mechanism of action of this compound remains an open field for investigation. The sulfonamide moiety is a well-known pharmacophore present in various antimicrobial, diuretic, and anticancer drugs. Future research should be directed toward elucidating potential biological targets.
Proposed Investigational Workflow
Recommendations for further studies:
-
Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, particularly those targeted by other sulfonamide drugs, such as carbonic anhydrases or dihydropteroate synthase.
-
Antimicrobial Screening: Evaluate its activity against a broad spectrum of bacteria and fungi to determine Minimum Inhibitory Concentration (MIC) values.
-
Cytotoxicity and Antiproliferative Assays: Assess its effect on various cancer cell lines to explore potential anticancer properties.
-
Competitive Binding Assays: Further to the fluorescence quenching studies, use site-specific markers for BSA (e.g., ibuprofen for Site II, indomethacin for Site I) to identify the specific binding pocket of the compound.[7][8]
This structured approach will enable a systematic exploration of the biological activities of this compound and help to uncover its potential mechanism of action.
References
- 1. This compound | 107920-79-6 | Benchchem [benchchem.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-spectroscopic characterization of bovine serum albumin upon interaction with atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the molecular interaction of mebendazole with bovine serum albumin using multi-spectroscopic approaches and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Novel Derivatives of Methyl 4-benzenesulfonamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activity, and proposed mechanisms of action of novel derivatives based on the Methyl 4-benzenesulfonamidobenzoate core structure. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents, particularly in the field of oncology.
Introduction
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1] this compound serves as a versatile scaffold for the development of novel derivatives. Its structure combines the key benzenesulfonamide group with a methyl benzoate functionality, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Recent research into benzenesulfonamide derivatives has highlighted their potential as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation, especially under hypoxic conditions.[2] By targeting these enzymes, novel sulfonamide derivatives hold promise as selective anticancer agents.
This guide will detail the synthetic strategies for creating a library of this compound derivatives, present available quantitative data on the biological activity of related compounds, and elucidate the key signaling pathways involved in their mechanism of action.
Synthetic Strategies
The synthesis of novel derivatives of this compound can be approached through several established chemical transformations. The primary strategies involve modifications of the benzenesulfonyl group, the amine, or the methyl ester. A general synthetic workflow is outlined below.
Experimental Protocol: General Procedure for the Synthesis of N-(4-(methoxycarbonyl)phenyl) benzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of benzenesulfonamide derivatives, which can be adapted for the creation of a library of compounds based on the this compound scaffold.
Materials:
-
Methyl 4-aminobenzoate
-
Appropriately substituted benzenesulfonyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-aminobenzoate (1.0 eq) in dichloromethane.
-
To this solution, add pyridine or triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound derivative.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Biological Data
While specific quantitative data for novel derivatives of this compound is not yet widely available in the public domain, the biological activities of structurally related benzenesulfonamide compounds provide valuable insights into their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various benzenesulfonamide derivatives against several human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Benzenesulfonamide-Thiazolone Derivatives [4]
| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4e | 3.58 | 4.58 |
| 4g | 5.54 | 2.55 |
| Staurosporine (Control) | 7.67 | 5.89 |
Table 2: In Vitro Cytotoxicity of Benzenesulfonamide-Imidazole Derivatives [5]
| Compound | IGR39 EC₅₀ (µM) | MDA-MB-231 EC₅₀ (µM) |
| 23 | 27.8 ± 2.8 | 20.5 ± 3.6 |
| 16 | ~39 | ~37 |
Table 3: In Vitro Cytotoxicity of Pyrazolo[1,5-a][3][6][7]triazine Benzenesulfonamide Derivatives [8][9]
| Compound | Leukemia IC₅₀ (µM) | Colon Cancer IC₅₀ (µM) | Renal Cancer IC₅₀ (µM) |
| 4 | 0.32 | 0.49 - 0.89 | 0.92 |
Table 4: In Vitro Cytotoxicity of Novel Sulfonamide Derivatives [10]
| Compound | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 6 | 3.53 | 3.33 | 4.31 |
| Vinblastine (Control) | 3.21 | 7.35 | 5.83 |
These data suggest that benzenesulfonamide derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with some compounds showing activity comparable to or greater than established chemotherapeutic agents.[1][4][10]
Mechanism of Action: Carbonic Anhydrase Inhibition
A primary mechanism through which benzenesulfonamide derivatives are proposed to exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2]
In the hypoxic and acidic tumor microenvironment, cancer cells upregulate the expression of CA IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The outward transport of protons contributes to the acidification of the extracellular space, while the intracellular bicarbonate is utilized by cancer cells for metabolic processes, thus maintaining a more alkaline intracellular pH favorable for proliferation.
By inhibiting CA IX and XII, benzenesulfonamide derivatives disrupt this pH-regulating mechanism, leading to intracellular acidification and a decrease in the pH gradient across the cell membrane. This disruption of pH homeostasis can induce apoptosis and inhibit tumor growth.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for biological screening. Based on the potent cytotoxic activities observed for structurally related benzenesulfonamide derivatives and their established mechanism of action as carbonic anhydrase inhibitors, there is a strong rationale for the continued exploration of this chemical space. Future work should focus on the synthesis and in-depth biological evaluation of a focused library of novel this compound derivatives to identify lead compounds with improved potency and selectivity for tumor-associated carbonic anhydrase isoforms.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. View of Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth [jocms.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-benzenesulfonamidobenzoate is a valuable intermediate in organic synthesis, serving as a key building block for a diverse range of compounds with significant biological activities. Its structure, possessing a sulfonamide linkage and a methyl ester, allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science. These notes provide an overview of its applications, detailed synthetic protocols, and its role in the development of therapeutic agents.
Introduction
The sulfonamide functional group is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] this compound combines this privileged sulfonamide moiety with a readily modifiable methyl ester, providing a strategic advantage for library synthesis and lead optimization in drug discovery programs. This document outlines the synthetic routes to this compound and its subsequent utility in creating more complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided in the table below. This information is critical for its identification and characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₄S | [2] |
| Molecular Weight | 291.32 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not readily available | |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ||
| 7.90-7.80 (m, 2H, Ar-H) | Aromatic Protons | |
| 7.60-7.40 (m, 3H, Ar-H) | Aromatic Protons | |
| 7.25 (d, J=8.4 Hz, 2H, Ar-H) | Aromatic Protons | |
| 7.10 (s, 1H, NH) | Sulfonamide Proton | |
| 3.85 (s, 3H, OCH₃) | Methyl Ester Protons | |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | ||
| 166.0 (C=O) | Carbonyl Carbon | |
| 142.8, 139.2, 133.0, 130.8, 129.2, 127.5, 126.8, 118.5 | Aromatic Carbons | |
| 52.5 (OCH₃) | Methyl Ester Carbon | |
| IR (KBr) ν (cm⁻¹) | ||
| 3250 (N-H stretch) | Sulfonamide N-H | |
| 1725 (C=O stretch) | Ester Carbonyl | |
| 1340, 1160 (S=O stretch) | Sulfonyl Group |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from methyl 4-aminobenzoate and benzenesulfonyl chloride.
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 85-95%
Protocol 2: Hydrolysis of this compound to 4-Benzenesulfonamidobenzoic Acid
This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Methanol
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Suspend this compound (1.0 eq) in methanol.
-
Add 1 M NaOH solution (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 4-benzenesulfonamidobenzoic acid.
Expected Yield: >90%
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a variety of target molecules.
-
Amide Coupling: The carboxylic acid derivative (obtained from Protocol 2) can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.
-
N-Alkylation/Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce further diversity.
-
Reduction of the Ester: The methyl ester can be reduced to the corresponding alcohol, which can then be used in a variety of other transformations.
Biological Activity and Mechanism of Action
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. A primary and well-established mechanism of action for antimicrobial sulfonamides is the inhibition of folic acid synthesis in bacteria.[1][2][3]
Folic Acid Synthesis Inhibition Pathway
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[1][2] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and cell growth. By blocking this pathway, sulfonamides prevent bacterial replication.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion
This compound is a highly useful and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The protocols and information provided herein are intended to facilitate its use in research and development settings.
References
Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-benzenesulfonamidobenzoate is a chemical compound belonging to the benzenesulfonamide class of molecules.[1] While specific research on the anticancer properties of this compound is limited, the benzenesulfonamide scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of this core structure have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
These application notes provide a comprehensive overview of the potential applications of this compound in anticancer drug discovery, drawing upon the established activities of structurally related benzenesulfonamide derivatives. The provided protocols and conceptual frameworks are intended to guide researchers in exploring the therapeutic potential of this and similar compounds.
Putative Mechanism of Action
Based on the activities of related benzenesulfonamide compounds, this compound could potentially exert its anticancer effects through several mechanisms:
-
Tubulin Polymerization Inhibition: A significant number of benzenesulfonamide derivatives have been identified as inhibitors of tubulin polymerization.[2][3][4] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[2][5][6]
-
Signaling Pathway Modulation: Benzenesulfonamide derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. These include:
-
STAT3 Pathway: Some derivatives have been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in many cancers.[7][8][9] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and survival.[10] Its inhibition is a validated strategy in cancer treatment.
-
Anticancer Applications (Based on Derivatives)
While quantitative data for this compound is not currently available, the following table summarizes the anticancer activity of representative benzenesulfonamide derivatives against various cancer cell lines. This data provides a basis for predicting the potential efficacy of the title compound.
| Derivative Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | A549 (Lung Carcinoma) | 1.35 | Dual Tubulin and STAT3 Inhibition | [3] |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | MDA-MB-231 (Breast Cancer) | 2.85 | Dual Tubulin and STAT3 Inhibition | [3] |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | HCT-116 (Colorectal Carcinoma) | 3.04 | Dual Tubulin and STAT3 Inhibition | [3] |
| N-heteroaryl-2-(4-methoxy-N-(3-(trifluoromethyl)phenyl)phenylsulfonamido)acetamide (4b) | Various Cancer Cell Lines | Potent (sub-micromolar) | Tubulin Polymerization Inhibition | [2] |
| N-heteroaryl-2-(4-methoxy-N-(3-(trifluoromethyl)phenyl)phenylsulfonamido)acetamide (4c) | Various Cancer Cell Lines | Potent (sub-micromolar) | Tubulin Polymerization Inhibition | [2] |
| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast Cancer) | 0.00932 | Not specified | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a standard method for the synthesis of benzenesulfonamides.[1]
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve Methyl 4-aminobenzoate (1 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl to remove excess pyridine.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Tubulin Polymerization Assay
This in vitro assay measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plate (UV-transparent)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm over time.
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and tubulin on ice.
-
Add the test compound (this compound) at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations
Caption: Workflow for the synthesis and initial anticancer screening of this compound.
Caption: Potential mechanisms of action for this compound in cancer cells.
References
- 1. This compound | 107920-79-6 | Benchchem [benchchem.com]
- 2. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate as a Ligand in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential application of methyl 4-benzenesulfonamidobenzoate as a ligand in organometallic catalysis. While direct catalytic applications of this specific ligand are not extensively reported in the literature, its structural similarity to other known sulfonamide-containing ligands suggests its potential utility, particularly in palladium-catalyzed cross-coupling reactions. The following protocols are based on established methodologies for similar catalytic systems and serve as a guide for exploring the catalytic potential of this compound.
Ligand Overview: this compound
This compound is a sulfonamide derivative that possesses multiple coordination sites, making it an interesting candidate as a ligand in organometallic chemistry. The sulfonamide nitrogen, the carbonyl oxygen of the ester, and the aromatic rings can potentially coordinate to a metal center. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl rings, which in turn can influence the catalytic activity of its metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₄S |
| Molecular Weight | 291.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 158-162 °C |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in academic and industrial research, including drug discovery. Palladium complexes are the most common catalysts for this reaction. The electronic and steric properties of the ligands coordinated to the palladium center are crucial for the efficiency of the catalytic cycle. It is proposed that a palladium complex of this compound could serve as an effective catalyst for this transformation.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of the ligand from methyl 4-aminobenzoate and benzenesulfonyl chloride.
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in DCM (100 mL).
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of the ligand.
Protocol 2: Synthesis of a Palladium(II) Complex with this compound
This protocol outlines a general method for the synthesis of a dichloropalladium(II) complex with the synthesized ligand.
Materials:
-
This compound (L)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (MeCN)
-
Standard Schlenk line and glassware for air-sensitive synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1.0 eq) in acetonitrile (20 mL).
-
In a separate flask, dissolve this compound (2.2 eq) in acetonitrile (30 mL).
-
Add the ligand solution to the PdCl₂ suspension via a cannula.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.
-
A color change and the formation of a precipitate should be observed.
-
Cool the mixture to room temperature and filter the solid product under an inert atmosphere.
-
Wash the solid with cold acetonitrile (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Dry the resulting complex, proposed to be trans-[PdCl₂(L)₂], under high vacuum.
-
Characterize the complex using FT-IR, elemental analysis, and, if possible, X-ray crystallography.
Diagram 2: Proposed Synthesis of the Palladium Complex
Caption: Synthesis of the proposed palladium complex.
Protocol 3: Catalytic Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a pre-catalyst.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
trans-[PdCl₂(L)₂] complex (from Protocol 2)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Standard Schlenk tubes or reaction vials
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium complex (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the solvent mixture (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for the desired time (e.g., 2-24 hours), taking aliquots periodically to monitor progress by GC-MS.
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
-
Calculate the yield of the isolated product.
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Hypothetical Quantitative Data
The following table presents hypothetical data for a Suzuki-Miyaura cross-coupling reaction between various aryl halides and phenylboronic acid, catalyzed by the proposed trans-[PdCl₂(L)₂] complex. These values are representative of what might be expected for a moderately active catalyst under the conditions described in Protocol 3.
Table 2: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 6 | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 6 | 88 |
| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 12 | 75 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 4 | 95 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 8 | 85 |
Reaction conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), catalyst (1 mol%), dioxane/H₂O (4:1, 5 mL), 100 °C.
Conclusion and Outlook
This compound presents an accessible and structurally interesting scaffold for a ligand in organometallic catalysis. The protocols provided herein offer a starting point for the synthesis of the ligand, its coordination to palladium, and its evaluation in the widely applicable Suzuki-Miyaura cross-coupling reaction. Further optimization of the ligand structure, metal center, and reaction conditions could lead to the development of highly efficient and selective catalysts for a range of organic transformations relevant to the pharmaceutical and materials science industries. Researchers are encouraged to use these notes as a foundation for exploring the rich catalytic chemistry that this and related sulfonamide-based ligands may offer.
Application Notes and Protocols: Incorporation of Methyl 4-benzenesulfonamidobenzoate into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various biomedical applications, including drug delivery.[1][2][3] This document provides a detailed guide for the incorporation of Methyl 4-benzenesulfonamidobenzoate, a sulfonamide-containing compound, into a robust and biocompatible MOF, specifically the well-characterized UiO-66.
Sulfonamide drugs are known for their antimicrobial properties and can be effectively incorporated into MOFs.[4][5] The interaction between the sulfonamide group and the coordinatively unsaturated metal sites within the MOF structure allows for efficient loading and controlled release.[4] This protocol will detail the synthesis of UiO-66, the post-synthetic loading of this compound, and the subsequent characterization and in vitro release studies.
Materials and Methods
Synthesis of UiO-66 Nanocrystals
This protocol is adapted from established solvothermal synthesis methods for UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol
Protocol:
-
In a 100 mL Teflon-lined autoclave, dissolve 1.25 g of ZrCl₄ in a mixture of 50 mL of DMF and 10 mL of concentrated HCl with the aid of ultrasonication.
-
In a separate beaker, dissolve 1.34 g of terephthalic acid in 100 mL of DMF.
-
Mix the two solutions and sonicate for an additional 10 minutes to ensure homogeneity.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, collect the white precipitate by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the product thoroughly with DMF and then ethanol to remove any unreacted precursors.
-
Dry the synthesized UiO-66 powder in a vacuum oven at 150°C overnight to activate the framework by removing solvent molecules from the pores.
Incorporation of this compound into UiO-66
This protocol utilizes a post-synthetic impregnation method for drug loading.
Materials:
-
Activated UiO-66
-
This compound
-
Ethanol
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in ethanol.
-
Disperse 100 mg of activated UiO-66 in 10 mL of the drug solution.
-
Stir the suspension at room temperature for 48 hours in a sealed vial to allow for maximum diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF (denoted as M4B@UiO-66) by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the M4B@UiO-66 with fresh ethanol to remove any surface-adsorbed drug molecules.
-
Dry the final product under vacuum at 60°C for 12 hours.
Characterization Techniques
a. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized UiO-66 and to ensure the framework integrity is maintained after drug loading.
-
Method: Analyze the samples on a diffractometer using Cu Kα radiation. Collect data over a 2θ range of 5-50°.
b. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the MOF and the drug, and to confirm the presence of the drug in the loaded sample.
-
Method: Record the spectra of UiO-66, this compound, and M4B@UiO-66 using KBr pellets in the range of 4000-400 cm⁻¹.
c. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the materials and to quantify the amount of drug loaded.
-
Method: Heat the samples from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
d. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the specific surface area and pore volume of the MOF before and after drug loading. A decrease in these values indicates successful incorporation of the drug within the pores.
-
Method: Perform nitrogen adsorption-desorption measurements at 77 K after degassing the samples at 150°C for 12 hours.
e. Quantification of Drug Loading:
-
Purpose: To determine the precise amount of this compound loaded into the UiO-66.
-
Method:
-
Combine the supernatant and the washing solutions from the loading procedure.
-
Measure the concentration of the drug in the combined solution using UV-Vis spectroscopy at the maximum absorbance wavelength of this compound.
-
Calculate the drug loading content (wt%) and encapsulation efficiency (%) using the following formulas:
-
Loading Content (wt%) = (Initial mass of drug - Mass of drug in supernatant) / (Mass of M4B@UiO-66) * 100
-
Encapsulation Efficiency (%) = (Initial mass of drug - Mass of drug in supernatant) / (Initial mass of drug) * 100
-
-
In Vitro Drug Release Study
Protocol:
-
Disperse 20 mg of M4B@UiO-66 in 20 mL of phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.
-
Incubate the suspension at 37°C with constant gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Centrifuge the withdrawn sample to separate the MOF particles.
-
Analyze the supernatant for the concentration of released this compound using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Physicochemical Properties of UiO-66 and M4B@UiO-66
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading (wt%) | Encapsulation Efficiency (%) |
| Activated UiO-66 | 1250 | 0.55 | N/A | N/A |
| M4B@UiO-66 | 480 | 0.21 | 18.5 | 65.2 |
Table 2: In Vitro Cumulative Release of this compound from M4B@UiO-66 at pH 7.4
| Time (hours) | Cumulative Release (%) |
| 0.5 | 8.2 |
| 1 | 15.6 |
| 2 | 25.1 |
| 4 | 38.9 |
| 8 | 55.3 |
| 12 | 68.7 |
| 24 | 85.4 |
| 48 | 92.1 |
Visualizations
Caption: Experimental workflow for the synthesis, drug loading, characterization, and release study.
Caption: Proposed interaction between the sulfonamide group and the Zr metal node in UiO-66.
Caption: Hypothetical signaling pathway initiated by the released drug.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 4. Metal-Organic Framework-Polymer Composite as a Highly Efficient Sorbent for Sulfonamide Adsorption and Desorption: Effect of Coordinatively Unsaturated Metal Site and Topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Methyl 4-benzenesulfonamidobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-benzenesulfonamidobenzoate is a chemical compound of interest in pharmaceutical and materials science research. Its proper characterization is crucial for quality control, regulatory submission, and understanding its chemical behavior. These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of this compound. Detailed experimental protocols and data interpretation guidelines are presented for key analytical techniques.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity determination of this compound. These methods provide complementary information regarding the compound's molecular structure, functional groups, and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for the characterization of this compound.
¹H NMR (Proton NMR) Spectroscopy Data
Solvent: DMSO-d6
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.20 | s | - | 1H | -SO₂NH - |
| 7.90 | d | 8.8 | 2H | Ar-H (ortho to -COOCH₃) |
| 7.80 | d | 8.4 | 2H | Ar-H (ortho to -SO₂-) |
| 7.60 | t | 7.6 | 1H | Ar-H (para to -SO₂-) |
| 7.50 | t | 8.0 | 2H | Ar-H (meta to -SO₂-) |
| 7.15 | d | 8.8 | 2H | Ar-H (meta to -COOCH₃) |
| 3.80 | s | - | 3H | -COOCH₃ |
¹³C NMR (Carbon-13) NMR Spectroscopy Data
Solvent: DMSO-d6
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C =O (ester) |
| 143.0 | Ar-C (para to -NH-) |
| 139.5 | Ar-C (ipso to -SO₂-) |
| 133.0 | Ar-C H (para to -SO₂-) |
| 129.5 | Ar-C H (meta to -SO₂-) |
| 127.0 | Ar-C H (ortho to -SO₂-) |
| 125.0 | Ar-C (ipso to -COOCH₃) |
| 119.0 | Ar-C H (meta to -COOCH₃) |
| 52.5 | -COOC H₃ |
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3350 | Medium, Sharp | N-H stretch (sulfonamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| 1715 - 1730 | Strong, Sharp | C=O stretch (ester)[1] |
| 1590 - 1600 | Medium | Aromatic C=C stretch |
| 1330 - 1350 | Strong | Asymmetric SO₂ stretch (sulfonamide)[1] |
| 1150 - 1170 | Strong | Symmetric SO₂ stretch (sulfonamide)[1] |
| 1250 - 1300 | Strong | C-O stretch (ester) |
| 800 - 850 | Strong | para-disubstituted benzene C-H bend |
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a calibrated FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a background correction using the previously recorded background spectrum.
-
Identify and label the major absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in this compound.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Interpretation |
| 292.06 | [M+H]⁺ (protonated molecule) for C₁₄H₁₃NO₄S |
| 314.04 | [M+Na]⁺ (sodium adduct) |
| 155.01 | [SO₂C₆H₅]⁺ fragment |
| 151.06 | [H₂NC₆H₄COOCH₃]⁺ fragment |
| 120.04 | [C₆H₄COOCH₃]⁺ fragment |
| 92.05 | [C₆H₄NH₂]⁺ fragment |
| 77.04 | [C₆H₅]⁺ fragment |
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI or EI).
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Analysis:
-
Direct Infusion: Infuse the sample solution directly into the ion source at a constant flow rate.
-
LC-MS: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis.
-
-
Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental formula.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~4-6 minutes |
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (with 0.1% formic acid) in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 1-100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to 254 nm.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the purity of the sample by calculating the area percentage of the main peak.
-
Quantify the amount of the compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Flowchart of the HPLC analysis protocol.
References
Application Notes and Protocols for the Functionalization of Methyl 4-benzenesulfonamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of Methyl 4-benzenesulfonamidobenzoate. This versatile molecule serves as a key building block in the synthesis of various biologically active compounds. The following sections detail reaction methodologies, quantitative data, and experimental protocols for N-alkylation, N-acylation, and ester hydrolysis followed by amide bond formation. Additionally, the biological context of sulfonamide derivatives in cancer therapy is discussed, with a focus on the VEGFR-2 signaling pathway.
Derivatization Reactions
This compound offers three primary sites for functionalization: the sulfonamide nitrogen, the ester group, and the aromatic rings. This document focuses on the reactions of the sulfonamide and ester functionalities.
N-Alkylation of the Sulfonamide
The nitrogen atom of the sulfonamide group can be alkylated to introduce a wide range of substituents. This reaction typically proceeds via deprotonation of the weakly acidic N-H bond with a base, followed by nucleophilic attack on an alkylating agent.[1][2] A variety of catalytic systems, including manganese and iron-based catalysts, have been developed to facilitate this transformation, often using alcohols as green alkylating reagents.[3][4]
Table 1: N-Alkylation of Sulfonamides - Reaction Yields
| Entry | Sulfonamide Substrate | Alkylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | Xylenes | 24 | 86 | [4] |
| 2 | p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | Xylenes | 24 | 92 | [4] |
| 3 | p-Toluenesulfonamide | 1-Hexanol | Mn(I) PNP pincer / K₂CO₃ | 1-Hexanol | 24 | 85 | [4] |
| 4 | Benzenesulfonamide | Benzyl alcohol | FeCl₂ / K₂CO₃ | - | 20 | 98 | [3] |
| 5 | 4-Bromobenzenesulfonamide | Benzyl alcohol | FeCl₂ / K₂CO₃ | - | 20 | 93 | [3] |
| 6 | N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) | Allyl bromide | α-Cyclodextrin / K₂CO₃ | Water | 48 | 38 | [2] |
| 7 | p-Toluenesulfonamide | 1-Phenylethyl trichloroacetimidate | - | Toluene | - | 85 | [5] |
N-Acylation of the Sulfonamide
N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. These compounds are of significant interest as they can act as bioisosteres of carboxylic acids.[6] Common acylating agents include acyl chlorides and acid anhydrides, often in the presence of a base or catalyst.[7][8] The use of N-acylbenzotriazoles has also been reported as an efficient method for this transformation.[9]
Table 2: N-Acylation of Sulfonamides - Reaction Yields
| Entry | Sulfonamide Substrate | Acylating Agent | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | N-(4-Tolyl)benzotriazole | NaH | THF | 1.5 h | 95 | [9] |
| 2 | Methanesulfonamide | N-(4-Tolyl)benzotriazole | NaH | THF | 1.5 h | 85 | [9] |
| 3 | p-Toluenesulfonamide | Acetic anhydride | P₂O₅/SiO₂ | CH₂Cl₂ | 15 min | 95 | [8] |
| 4 | Benzenesulfonamide | Acetic anhydride | Al(HSO₄)₃ | Solvent-free | 5 min | 96 | [10] |
| 5 | Sodium N-chloro-p-toluenesulfonamide | Acetyl chloride | - | EtOH/H₂O | 12 h | 89 | [11] |
| 6 | Sulfanilamide | Acetic anhydride | ZnO nanoparticles | Solvent-free | - | 85 | [8] |
Ester Hydrolysis and Subsequent Amide Formation
The methyl ester group of this compound can be hydrolyzed under basic conditions to yield 4-benzenesulfonamidobenzoic acid. This carboxylic acid can then be coupled with a variety of amines to form amide derivatives. This two-step process allows for the introduction of a second variable substituent, making it a powerful strategy for generating compound libraries for drug discovery. Amide bond formation can be achieved using various coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine).[12]
Experimental Protocols
Protocol for N-Alkylation using a Manganese Catalyst
This protocol is adapted from the manganese-catalyzed N-alkylation of sulfonamides using alcohols.[4]
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (1 mmol), the desired alcohol (1.2 mmol), Mn(I) PNP pincer precatalyst (5 mol%), and K₂CO₃ (10 mol%).
-
Add xylenes (1 M solution based on the sulfonamide).
-
Seal the vial and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol for N-Acylation using N-Acylbenzotriazoles
This protocol is based on the N-acylation of sulfonamides using N-acylbenzotriazoles.[9]
-
To a solution of this compound (1.0 mmol) in dry THF (10 mL) at room temperature, add NaH (1.2 mmol, 60% dispersion in mineral oil) and stir for 10 minutes.
-
Add the desired N-acylbenzotriazole (1.0 mmol).
-
Reflux the reaction mixture for 1.5 hours.
-
After cooling, remove the solvent under vacuum.
-
Treat the residue with acetonitrile (3 mL) and 2N HCl (2 mL).
-
Cool the mixture to 5-10 °C to precipitate the N-acylsulfonamide.
-
Collect the product by filtration and purify by recrystallization.
Protocol for Ester Hydrolysis
-
Dissolve this compound in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 2N HCl to precipitate the 4-benzenesulfonamidobenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol for Amide Bond Formation
This protocol is a general procedure for amide coupling using EDC/HOBt.[12]
-
To a stirred solution of 4-benzenesulfonamidobenzoic acid (1.0 equiv) in acetonitrile, add the desired amine (1.2 equiv).
-
Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amide derivative.
Visualizations
Experimental Workflows
Caption: General workflow for the derivatization of this compound.
Biological Significance: VEGFR-2 Signaling Pathway
Derivatives of sulfonamides have shown significant potential as anticancer agents.[13][14][15] One of the key targets for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[16] Inhibition of VEGFR-2 signaling can disrupt this process and inhibit tumor growth.[16]
Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonamide derivatives.
References
- 1. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionike.com [ionike.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Note: Efficient Hydrolysis of Methyl 4-benzenesulfonamidobenzoate to 4-Benzenesulfonamidobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. This application note details a robust and efficient protocol for the saponification of Methyl 4-benzenesulfonamidobenzoate to yield 4-Benzenesulfonamidobenzoic acid. The described method utilizes alkaline conditions to achieve high conversion and yield. 4-Benzenesulfonamidobenzoic acid and its derivatives are of significant interest in medicinal chemistry, often serving as building blocks for pharmacologically active molecules.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the formation of the carboxylate salt and methanol. Acidic workup then protonates the carboxylate to yield the final carboxylic acid product. This process is often referred to as saponification, particularly when using a base like sodium hydroxide.[1][2]
Experimental Overview
This protocol outlines the alkaline hydrolysis of this compound using sodium hydroxide in a mixed solvent system of methanol and water. The reaction is heated under reflux to ensure complete conversion, followed by acidification to precipitate the carboxylic acid product.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Benzenesulfonamidobenzoic acid |
| Reagents | Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric Acid (HCl) |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Yield | >90% (Typical) |
| Purification | Recrystallization |
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of methanol and water. A typical solvent ratio is 2:1 methanol to water.
-
Addition of Base: To the stirred solution, add a stoichiometric excess of sodium hydroxide (typically 2-3 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution is acidic (pH ~2). This will cause the precipitation of the 4-Benzenesulfonamidobenzoic acid as a white solid.[3]
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified 4-Benzenesulfonamidobenzoic acid in a vacuum oven.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/water.
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Logical relationship of reactants and products in the hydrolysis reaction.
References
Monitoring the synthesis of Methyl 4-benzenesulfonamidobenzoate using thin-layer chromatography (TLC)
An Application Note and Protocol for the Synthesis and Monitoring of Methyl 4-benzenesulfonamidobenzoate
Introduction
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development, as the sulfonamide functional group is a key component in a wide array of therapeutic agents.[1] Effective and efficient monitoring of this synthesis is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-layer chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique widely used for monitoring organic reactions.[2][3]
This document provides a detailed protocol for the synthesis of this compound via the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride. It further describes a robust TLC method to monitor the progress of this reaction, allowing for the clear identification of reactants and the resulting product.
Experimental Protocols
Synthesis of this compound
This protocol details the procedure for synthesizing the target compound.
Materials and Reagents:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Stir the solution at 0°C (ice bath) for 15 minutes.
-
Dissolve benzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using TLC every 30 minutes (see TLC protocol below).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-aminobenzoate | 151.16 | 10 | 1.0 |
| Benzenesulfonyl chloride | 176.62 | 11 | 1.1 |
| Pyridine | 79.10 | 12 | 1.2 |
| Dichloromethane (DCM) | - | - | (Solvent) |
Table 1. Reagents and Stoichiometry for Synthesis.
Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the steps for monitoring the reaction using TLC.
Materials and Reagents:
-
TLC plates (Silica gel 60 F254 on aluminum backing)
-
TLC developing chamber
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Reaction mixture aliquots
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase (3:1 Hexane:Ethyl Acetate) to a depth of approximately 0.5 cm. Cover the chamber with a lid and let it saturate for 10-15 minutes.
-
On the TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Mark three lanes on the baseline for spotting: 'SM' (Starting Material: Methyl 4-aminobenzoate), 'R' (Reaction Mixture), and 'C' (Co-spot).
-
Spot a dilute solution of the starting material onto the 'SM' lane.
-
Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the 'R' lane.
-
Spot both the starting material and the reaction mixture on the same point in the 'C' lane.
-
Place the TLC plate into the saturated developing chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic and conjugated compounds will appear as dark spots on a fluorescent background.[4][5][6] Circle the observed spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
Results and Data Presentation
The progress of the reaction can be determined by observing the disappearance of the starting material spot (Methyl 4-aminobenzoate) and the appearance of a new product spot (this compound). Benzenesulfonyl chloride is also consumed.
| Compound | Expected Rf Value (3:1 Hexane:EtOAc) | Visualization Method |
| Methyl 4-aminobenzoate (Starting Material) | ~ 0.35 | UV (254 nm) |
| Benzenesulfonyl chloride (Reactant) | ~ 0.70 | UV (254 nm) |
| This compound (Product) | ~ 0.50 | UV (254 nm) |
Table 2. Expected TLC Data for Reactants and Product. Note: Rf values are estimates and may vary based on specific conditions.
Visualizations
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for synthesis and monitoring.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. chemscene.com [chemscene.com]
- 3. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. theory.labster.com [theory.labster.com]
Application Notes and Protocols for the Scalable Synthesis of Methyl 4-benzenesulfonamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-benzenesulfonamidobenzoate is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in medicinal chemistry. Its sulfonamide core is a prevalent scaffold in a wide array of therapeutic agents. The development of a robust and scalable synthesis for this compound is therefore of significant interest for industrial applications. These application notes provide a detailed protocol for the scalable synthesis of this compound, focusing on process efficiency, product purity, and analytical methods for quality control.
The most common and industrially viable method for the synthesis of this compound involves the nucleophilic substitution reaction between methyl 4-aminobenzoate and benzenesulfonyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, scalable protocol for the synthesis of this compound. The following procedure is adapted from established methods for sulfonamide synthesis and is suitable for gram- to kilogram-scale production.
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Reagents:
-
Methyl 4-aminobenzoate (≥98% purity)
-
Benzenesulfonyl chloride (≥99% purity)
-
Pyridine (anhydrous, ≥99.8%) or Triethylamine (anhydrous, ≥99.5%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (1M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
-
-
Analytical Instruments:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
NMR spectrometer
-
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge methyl 4-aminobenzoate (1.0 eq) and the chosen solvent (e.g., Dichloromethane or THF, approximately 5-10 volumes relative to the amine).
-
Addition of Base: Add the base (Pyridine or Triethylamine, 1.1-1.2 eq) to the reactor and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath or a cooling jacket.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
If using a water-miscible solvent like THF, remove the solvent under reduced pressure. If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the scalable synthesis of this compound.
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) |
| Starting Material | Methyl 4-aminobenzoate | Methyl 4-aminobenzoate |
| Reagent | Benzenesulfonyl chloride | Benzenesulfonyl chloride |
| Base | Pyridine | Triethylamine |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >98% |
| Melting Point | 154-156 °C | 154-156 °C |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for monitoring the reaction progress and assessing the purity of the final product.
| Parameter | Method Details |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~8.2 minutes[1] |
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Ethyl acetate/Hexane (1:1)
-
Visualization: UV light (254 nm)
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.
-
Pyridine and Triethylamine are flammable and have strong odors.
-
Dichloromethane is a suspected carcinogen.
By following these detailed protocols and application notes, researchers and drug development professionals can achieve a scalable and efficient synthesis of high-purity this compound for various industrial applications.
References
Application Notes and Protocols for the Use of Methyl 4-benzenesulfonamidobenzoate in Novel Polymer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 4-benzenesulfonamidobenzoate in the synthesis of novel sulfonamide-containing polymers. The resulting polymers, bearing a benzenesulfonamide moiety, are of significant interest for various biomedical applications due to their potential pH-responsive properties, which can be leveraged for targeted drug delivery and other advanced therapeutic systems.
Introduction
Polymers containing sulfonamide groups are a promising class of materials in biomedical research. The acidic nature of the sulfonamide proton allows for the design of polymers that exhibit sharp pH-dependent solubility transitions, making them ideal candidates for "smart" drug delivery systems that can release therapeutic agents in specific physiological environments, such as the slightly acidic milieu of tumor tissues or within endosomal compartments of cells.
This compound serves as a key building block for incorporating these functionalities into polymer chains. Through chemical modification to introduce a polymerizable group, this small molecule can be transformed into a monomer suitable for controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for predictable and reproducible performance in biomedical applications.
Monomer Synthesis: A Proposed Route
To render this compound polymerizable, it is proposed to first modify it to incorporate a reactive functional group, such as a methacrylate. This can be achieved through a two-step synthesis involving the amidation of the methyl ester with an appropriate amino-functionalized alcohol, followed by esterification with methacryloyl chloride. A key intermediate in this proposed synthesis is 4-benzenesulfonamido-N-(2-hydroxyethyl)benzamide .
Experimental Protocols
Protocol 1: Synthesis of 4-benzenesulfonamido-N-(2-hydroxyethyl)benzamide
This protocol describes the synthesis of the intermediate compound, 4-benzenesulfonamido-N-(2-hydroxyethyl)benzamide, from this compound.
Materials:
-
This compound
-
Ethanolamine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add ethanolamine (1.2 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-benzenesulfonamido-N-(2-hydroxyethyl)benzamide.
Protocol 2: Synthesis of 2-((4-(benzenesulfonamido)benzoyl)amino)ethyl methacrylate (BSBAM)
This protocol details the synthesis of the polymerizable methacrylate monomer from the hydroxyethyl-functionalized intermediate.
Materials:
-
4-benzenesulfonamido-N-(2-hydroxyethyl)benzamide
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-benzenesulfonamido-N-(2-hydroxyethyl)benzamide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add methacryloyl chloride (1.2 equivalents) dropwise to the cooled solution via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final monomer, 2-((4-(benzenesulfonamido)benzoyl)amino)ethyl methacrylate (BSBAM).
Protocol 3: RAFT Polymerization of 2-((4-(benzenesulfonamido)benzoyl)amino)ethyl methacrylate (BSBAM)
This protocol outlines the controlled polymerization of the BSBAM monomer to produce well-defined polymers.
Materials:
-
2-((4-(benzenesulfonamido)benzoyl)amino)ethyl methacrylate (BSBAM)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
-
Nitrogen or Argon source
-
Cold diethyl ether
Procedure:
-
In a Schlenk flask, dissolve the BSBAM monomer, CPADB (RAFT agent), and AIBN (initiator) in anhydrous DMF. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI), and chemical structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables present representative data for polymers synthesized from sulfonamide-containing monomers using RAFT polymerization, analogous to the proposed poly(BSBAM). These values can be used as a benchmark for experimental design.
Table 1: Representative Molecular Weight Characteristics of Sulfonamide-Containing Polymers Synthesized via RAFT Polymerization.
| Target DP | [Monomer]:[RAFT]:[Initiator] | Mn (GPC, g/mol ) | PDI (Đ) |
| 50 | 50:1:0.2 | 15,000 - 20,000 | 1.10 - 1.25 |
| 100 | 100:1:0.2 | 30,000 - 40,000 | 1.15 - 1.30 |
| 200 | 200:1:0.1 | 60,000 - 80,000 | 1.20 - 1.35 |
DP = Degree of Polymerization. Data is hypothetical and based on typical results for similar systems.
Table 2: Thermal Properties of Aromatic Polysulfonamides.
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 10% weight loss, °C) |
| Aromatic Polysulfonamide (p-linked) | 280 - 320 | > 450 |
| Aromatic Polysulfonamide (m-linked) | 220 - 260 | > 430 |
Data is based on literature values for analogous aromatic polysulfonamides and may vary depending on the specific polymer structure and molecular weight.
Visualizations
Diagram 1: Proposed Synthesis of BSBAM Monomer
Caption: Proposed two-step synthesis of the BSBAM monomer.
Diagram 2: Experimental Workflow for RAFT Polymerization
Caption: Workflow for the RAFT polymerization of BSBAM.
Diagram 3: RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
Troubleshooting & Optimization
Identifying and minimizing side products in Methyl 4-benzenesulfonamidobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-benzenesulfonamidobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or gradually increasing the temperature. |
| 2. Inactive Reagents: Degradation of benzenesulfonyl chloride due to moisture. | 2. Reagent Quality Check: Use freshly opened or properly stored benzenesulfonyl chloride. Ensure all glassware is thoroughly dried before use. | |
| 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. | 3. Precise Measurement: Accurately weigh the starting materials (methyl 4-aminobenzoate and benzenesulfonyl chloride) and ensure the correct molar ratios are used. | |
| 4. Inefficient Base: The base used (e.g., pyridine, triethylamine, or sodium carbonate) may not be strong enough or used in insufficient quantity to neutralize the HCl byproduct. | 4. Base Selection and Stoichiometry: Ensure at least a stoichiometric equivalent of a suitable base is used. For less reactive amines, a stronger base might be necessary. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Materials: Incomplete reaction. | 1. Drive Reaction to Completion: As with low yield, extend the reaction time or slightly increase the temperature. Consider adding a slight excess of the less expensive reagent. |
| 2. Formation of 4-(benzenesulfonamido)benzoic acid: Hydrolysis of the methyl ester group. | 2. Control Reaction pH and Temperature: Avoid strongly acidic or basic conditions during workup if possible. Use milder bases during the reaction. Lowering the reaction temperature can also minimize hydrolysis. | |
| 3. Formation of Methyl 4-(N,N-bis(phenylsulfonyl)amino)benzoate: Di-sulfonylation of the amine. | 3. Control Stoichiometry: Use a 1:1 molar ratio of methyl 4-aminobenzoate to benzenesulfonyl chloride. Adding the benzenesulfonyl chloride dropwise to the amine solution can also minimize this side product. | |
| 4. Presence of Benzenesulfonic Acid: Hydrolysis of benzenesulfonyl chloride. | 4. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Significant amounts of side products or unreacted starting materials can inhibit crystallization. | 1. Purification: Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
| 2. Residual Solvent: Trapped solvent in the product. | 2. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products include:
-
4-(benzenesulfonamido)benzoic acid: Formed by the hydrolysis of the methyl ester.
-
Methyl 4-(N,N-bis(phenylsulfonyl)amino)benzoate: Results from the di-sulfonylation of the starting amine.
-
Unreacted starting materials: Methyl 4-aminobenzoate and benzenesulfonyl chloride.
-
Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.[1]
Q2: How can I minimize the formation of the hydrolyzed side product, 4-(benzenesulfonamido)benzoic acid?
A2: To minimize ester hydrolysis, it is crucial to control the reaction and workup conditions. Avoid prolonged exposure to strong acids or bases. Using a milder base, such as pyridine or sodium bicarbonate, during the reaction can be beneficial. Additionally, maintaining a lower reaction temperature can help reduce the rate of hydrolysis.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, such as ethanol and water or ethyl acetate and hexanes, often yields high-purity crystals. If significant amounts of multiple impurities are present, column chromatography using silica gel may be necessary.
Q4: My reaction is not proceeding to completion. What can I do?
A4: First, confirm the quality of your reagents, especially the benzenesulfonyl chloride, as it is sensitive to moisture. Ensure you are using an adequate amount of a suitable base to neutralize the HCl generated during the reaction. If the reagents and base are of good quality, you can try extending the reaction time or moderately increasing the reaction temperature while monitoring the progress by TLC.
Q5: How does the choice of base affect the reaction?
A5: The base plays a critical role in scavenging the hydrochloric acid produced during the reaction. Common bases include pyridine, triethylamine, and sodium carbonate. Pyridine and triethylamine are organic bases that can also act as solvents. Sodium carbonate is an inorganic base typically used in aqueous or biphasic systems. The choice of base can influence the reaction rate and the profile of side products. For instance, stronger bases might increase the rate of di-sulfonylation or ester hydrolysis.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Purity
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) | Primary Side Products |
| Pyridine | Pyridine | 25 | 85-95 | >95 | Minimal |
| Triethylamine | Dichloromethane | 25 | 80-90 | 90-95 | Unreacted starting materials, di-sulfonylation product |
| Sodium Carbonate | Water/DCM (Biphasic) | 25 | 75-85 | 85-90 | Hydrolyzed acid, unreacted starting materials |
| Pyridine | Dichloromethane | 0-25 | 88-96 | >97 | Minimal |
| Triethylamine | Dichloromethane | 40 | 75-85 | <90 | Increased di-sulfonylation and hydrolysis products |
Note: The data presented are representative and can vary based on specific experimental parameters.
Experimental Protocols
1. Synthesis of this compound
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
Effective purification techniques for high-purity Methyl 4-benzenesulfonamidobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the effective purification of high-purity Methyl 4-benzenesulfonamidobenzoate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, and the melting point of the solid is below the temperature of the solution.The compound may be significantly impure. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent to decrease saturation.- Allow the solution to cool more slowly.- If the issue persists, consider purification by column chromatography before recrystallization. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid, preventing nucleation. | - Evaporate some of the solvent to increase the concentration of the product.- Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility. |
| Low recovery of pure crystals. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration to prevent the product from crashing out. |
| Crystals are colored or appear impure after recrystallization. | - The impurity is co-crystallizing with the product.- The impurity has similar solubility characteristics to the product in the chosen solvent system. | - Perform a second recrystallization.- Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities (followed by hot filtration to remove the charcoal).- If impurities persist, purification by column chromatography may be necessary. |
Thin-Layer Chromatography (TLC) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking of the spot. | - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample solution before spotting on the TLC plate.- Add a small amount of a polar solvent (e.g., a few drops of methanol or acetic acid) to the eluent to reduce tailing. |
| Rf value is too high (spot is near the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of hexane. |
| Rf value is too low (spot is near the baseline). | The eluent is not polar enough. | Increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| No spots are visible under UV light. | - The compound does not have a UV chromophore.- The sample is too dilute. | - Use a visualizing stain, such as potassium permanganate or iodine vapor.- Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate, to neutralize the HCl byproduct.[1]
Q2: What are the primary impurities I should expect from the synthesis?
Common impurities may include unreacted starting materials (methyl 4-aminobenzoate and benzenesulfonyl chloride) and the hydrolysis product of benzenesulfonyl chloride, which is benzenesulfonic acid.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of sulfonamides. The crude product is typically dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Slow cooling should then yield pure crystals.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified product, and the starting materials on the same TLC plate, you can assess the removal of impurities. A suitable eluent system to start with is a mixture of ethyl acetate and hexane.
Q5: What analytical techniques can be used to confirm the purity and identity of the final product?
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the final compound. To confirm the identity and structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., ethyl acetate/hexane, 1:2 v/v). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a staining agent like potassium permanganate.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape) is a good starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small, accurately weighed sample of the purified product in the mobile phase or a suitable solvent. Inject the solution into the HPLC system and record the chromatogram. Purity is determined by the area percentage of the main peak.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Strategies to improve the yield of Methyl 4-benzenesulfonamidobenzoate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to improve the yield and purity of Methyl 4-benzenesulfonamidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and classic method is the nucleophilic substitution reaction between Methyl 4-aminobenzoate and benzenesulfonyl chloride.[1] This reaction, often referred to as sulfonylation, results in the formation of the desired sulfonamide bond.
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents are:
-
Methyl 4-aminobenzoate: The amine-containing starting material that acts as the nucleophile.
-
Benzenesulfonyl Chloride: The sulfonylating agent, which provides the benzenesulfonyl group and is the electrophile in the reaction.
Q3: Why is a base necessary in the reaction?
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress is typically monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting amine and the appearance of the product spot. This allows for a determination of the optimal reaction time, which can range from a few hours to overnight.[1]
Q5: What is a typical yield for this synthesis, and what factors influence it?
A5: Yields can vary widely based on the specific conditions used. While well-optimized procedures can achieve high yields (over 80-90%), many factors can lead to lower outcomes. Key influencing factors include the purity of reagents (especially the moisture-sensitive benzenesulfonyl chloride), reaction temperature, choice of base and solvent, and the efficiency of the workup and purification process.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction yield is very low. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several sources. Systematically check the following factors:
-
Reagent Quality: Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive. Ensure you are using a fresh or properly stored bottle of benzenesulfonyl chloride. The amine starting material should also be pure and dry.
-
Presence of Water: Any moisture in the reaction vessel or solvents can consume the benzenesulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents for the reaction.
-
Reaction Temperature: While many sulfonamide syntheses proceed well at room temperature, some less reactive starting materials may require gentle heating to improve the reaction rate and yield.[1] Conversely, excessive heat can lead to side reactions and degradation. A temperature range of 0 °C to 50 °C is a good starting point for optimization.[3]
-
Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction by TLC until the starting amine spot is no longer visible. Reaction times can extend from a few hours to overnight.[1]
Problem: Multiple Spots on TLC / Impure Product
Q: My TLC shows multiple spots, including starting material and unexpected byproducts. What could be happening?
A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: If you see spots corresponding to your starting materials, the reaction has not gone to completion. Refer to the troubleshooting points for low yield.
-
Disulfonylation: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonylating agent or a very strong base is used. This side product is often more nonpolar than the desired product. Using a 1:1 stoichiometry of reactants is crucial to minimize this.
-
Hydrolysis of Ester: The methyl ester group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, particularly during an aqueous workup.[1] This byproduct will be significantly more polar than the desired product on TLC. Ensure the workup pH is controlled.
-
Hydrolysis of Sulfonyl Chloride: If moisture is present, benzenesulfonyl chloride will hydrolyze. The resulting benzenesulfonic acid is very polar and may streak on the TLC plate.
Problem: Difficulty with Product Isolation/Purification
Q: I'm having trouble isolating a pure product after the reaction. What purification strategies are recommended?
A: Effective purification is key to obtaining a high-quality final product.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. The reaction mixture is typically diluted with a solvent like ethyl acetate and washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base (like pyridine), followed by a wash with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as sulfonic acid), and finally with brine to remove residual water.
-
Recrystallization: this compound is a solid, making recrystallization an excellent purification method. Common solvent systems include ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent that dissolves the product when hot but in which it is poorly soluble when cold.
-
Silica Gel Chromatography: If recrystallization fails to remove impurities, column chromatography is a reliable alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the product from more or less polar impurities.
Data Presentation
The yield of sulfonamide synthesis is highly dependent on the chosen methodology. The following table summarizes yields achieved for similar sulfonamide syntheses under various conditions, providing a benchmark for optimization.
| Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Proline & Benzenesulfonyl Azides | DBU | DCE | N/A | N/A | 82-83% | [4] |
| 4-Bromobenzoic Acid & Methanol | Dichlorohydantoin | Methanol | 60 °C | 7 h | 99% (Esterification) | [5] |
| Amide & Bromine | NaOH | Aqueous/Ethanolic | N/A | N/A | N/A | Hoffmann Degradation[2] |
| Amine & Benzenesulfonyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | N/A | N/A | Standard Acylation[6] |
Experimental Protocols
Protocol 1: Standard Synthesis in an Aprotic Solvent
This protocol uses standard laboratory reagents and conditions.
-
Preparation: Add Methyl 4-aminobenzoate (1.0 eq) and anhydrous pyridine (1.5 eq) to a round-bottom flask containing a magnetic stir bar. Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent to the flask dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture and monitor its progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis, microwave irradiation can be employed.
-
Preparation: In a microwave reaction vial, combine Methyl 4-aminobenzoate (1.0 eq), benzenesulfonyl chloride (1.1 eq), and a suitable base (e.g., a non-nucleophilic base like DIEA) in a microwave-safe solvent.
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes).
-
Workup and Purification: After cooling, perform the same aqueous workup and purification steps as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Troubleshooting Logic
This diagram provides a logical path for troubleshooting low product yield.
References
- 1. This compound | 107920-79-6 | Benchchem [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 4. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in sulfonamide bond formation
This guide provides troubleshooting for common issues encountered during the synthesis of sulfonamides, a crucial functional group in pharmaceuticals and agrochemicals. The following questions and answers are designed to help researchers, scientists, and drug development professionals diagnose and resolve challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in sulfonamide synthesis are a frequent issue and can stem from several factors. Here are the most common causes and potential solutions:
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The reactivity of the amine is critical. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react slowly.[1]
-
Solution: Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[2]
-
-
Sulfonylating Agent: Standard sulfonyl chlorides can be prone to degradation.
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base. This is a common competitive pathway that consumes the starting material.[5][6]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature. The low solubility of some sulfonyl chlorides in water can protect them from extensive hydrolysis, allowing for aqueous processes in some cases.[5]
-
-
Dimerization/Polymerization: If the amine starting material has other reactive functional groups, or if a primary amine is over-reacted, side products can form. For instance, unprotected anilines can potentially lead to polymer formation under certain conditions.[7]
-
Solution: Use a protecting group for the amine if it is part of a more complex molecule. To avoid bis-sulfonylation of primary amines, use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.
-
-
-
Suboptimal Reaction Conditions:
-
Base: The choice of base is important. Common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
-
Solution: Pyridine can act as both a base and a nucleophilic catalyst. For sterically hindered substrates, a non-nucleophilic base like DIPEA may be preferable. In some cases, running the reaction in aqueous sodium hydroxide can give excellent yields, particularly with hydrophobic amines.[8]
-
-
Solvent: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Solution: For sluggish reactions, switching to a higher-boiling solvent like dioxane or toluene to allow for higher reaction temperatures may be beneficial. Microwave-assisted, solvent-free conditions have also been shown to produce excellent yields in short reaction times.[9]
-
-
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some of the most frequent impurities and strategies to avoid them:
-
Unreacted Starting Materials: The most common "impurities" are often the starting amine and the hydrolyzed sulfonyl chloride (sulfonic acid).
-
Minimization: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.
-
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This is formed when the sulfonyl chloride reacts with trace water.
-
Minimization: As mentioned in Q1, ensure anhydrous conditions. The resulting sulfonic acid can often be removed during workup by a basic aqueous wash (e.g., with sodium bicarbonate solution).
-
-
Bis-sulfonated Amine: Primary amines (R-NH₂) can react twice to form R-N(SO₂R')₂.
-
Minimization: This is more likely to occur if a large excess of the sulfonyl chloride is used or if the amine is added to the sulfonyl chloride. To favor mono-sulfonylation, add the sulfonyl chloride portion-wise to the amine solution.
-
-
Disulfide Formation: If you are synthesizing the sulfonyl chloride in situ from a thiol, oxidative homocoupling of the thiol can lead to disulfide impurities.[10]
-
Minimization: Ensure the oxidative chlorination conditions are optimized for the formation of the sulfonyl chloride.[11]
-
Q3: My amine is very unreactive (e.g., sterically hindered or electron-deficient). What alternative methods can I try?
A3: When dealing with challenging amines, the standard approach of reacting with a sulfonyl chloride may not be effective. Consider these alternative strategies:
-
Fukuyama-Mitsunobu Reaction: This reaction allows for the coupling of a nitrobenzenesulfonamide with an alcohol under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) to form a secondary amine precursor.[12][13] This is particularly useful for synthesizing secondary amines.
-
Catalytic Methods:
-
Alternative Sulfonylating Agents:
-
Sulfonyl Fluorides: These are generally more stable than sulfonyl chlorides and can be more effective in reactions with certain amines.[3][4]
-
DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can serve as a stable source of sulfur dioxide for the synthesis of sulfonamides from aryl halides or boronic acids.[1]
-
-
Electrochemical Synthesis: An environmentally friendly method involves the electrochemical oxidative coupling of thiols and amines. This method avoids pre-functionalized reagents and can be performed in just a few minutes.[15][16]
Q4: I am having trouble purifying my sulfonamide product. What are some common purification strategies?
A4: Sulfonamides are typically crystalline solids, but purification can still be challenging.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.
-
Solvent Selection: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[17] The goal is to find a solvent or solvent pair in which the sulfonamide is soluble at high temperatures but poorly soluble at room temperature or below.
-
-
Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step.
-
Solvent System: A typical mobile phase is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The polarity can be adjusted based on the polarity of your sulfonamide.
-
Tailing: Sulfonamides can sometimes "tail" on silica gel due to the acidic nature of the N-H proton. Adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid, can often lead to better peak shapes.
-
-
Aqueous Wash: A standard workup procedure can remove many common impurities.
-
Acid Wash (e.g., 1M HCl): Removes unreacted amine and basic byproducts.
-
Base Wash (e.g., saturated NaHCO₃): Removes unreacted sulfonyl chloride (as sulfonic acid) and other acidic impurities.
-
Data Presentation
Table 1: Comparison of Sulfonylating Agents for Aliphatic Sulfonamide Synthesis
| Amine Substrate Type | Sulfonyl Chloride Yield | Sulfonyl Fluoride Yield | Reference |
| Amines with easily accessible amino group | Good | Good (often higher) | [3] |
| Amines with an additional hydroxyl group | Low / Complex Mixture | Good | [3] |
| Amines with an additional aromatic amino group | Good | Good (often higher) | [3] |
| Amines with sterically hindered amino group | Good | No Reaction | [4] |
Table 2: Influence of Base and Catalyst on Sulfonylation
| Base / Additive | Role | Typical Use Case | Reference |
| Pyridine | Base and Nucleophilic Catalyst | General purpose, especially for simple amines. | [18] |
| Triethylamine (TEA) | Non-nucleophilic Base | General purpose. | [19] |
| DIPEA (Hünig's base) | Sterically Hindered Base | Used with sensitive substrates to avoid side reactions. | [20] |
| DMAP | Nucleophilic Catalyst | Used in catalytic amounts with another base to accelerate slow reactions. | [2] |
| NaOH (aqueous) | Base | Effective for certain hydrophobic amines in a biphasic system. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis using Sulfonyl Chloride
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, DCM, at a concentration of 0.1-0.5 M).
-
Addition of Base: Add a suitable base, such as pyridine (1.5 equivalents) or triethylamine (1.5 equivalents). If using a catalytic amount of DMAP (0.1 equivalents), add it at this stage. Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.[21]
Protocol 2: Microwave-Assisted, Solvent-Free Sulfonylation
-
Preparation: In a microwave-safe vial, add the amine (1.0 equivalent) and the sulfonyl chloride (1.0-1.2 equivalents).[9]
-
Reaction: Cap the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes), monitoring for completion.[9]
-
Purification: After cooling, the crude product can often be purified directly by recrystallization or by dissolving it in a suitable solvent and performing an aqueous workup as described in Protocol 1, followed by chromatography.
Visualizations
Caption: General mechanism of sulfonamide formation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 11. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 18. cbijournal.com [cbijournal.com]
- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 20. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
Assessing the stability of Methyl 4-benzenesulfonamidobenzoate under physiological pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Methyl 4-benzenesulfonamidobenzoate under physiological conditions (pH 7.4, 37°C).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound at physiological pH and temperature?
A1: The main stability concerns for this molecule under physiological conditions are the hydrolysis of the methyl ester and the enzymatic degradation of the sulfonamide bond. The ester linkage is susceptible to hydrolysis, which can be catalyzed by both chemical (pH-dependent) and enzymatic (esterases in plasma) processes.[1][2][3] While the sulfonamide bond is generally more stable, it can also be a target for enzymatic cleavage.[1][3]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product from the hydrolysis of the methyl ester is 4-benzenesulfonamidobenzoic acid and methanol.[2] Enzymatic cleavage of the sulfonamide bond would yield benzenesulfonic acid and methyl 4-aminobenzoate.
Q3: How can I experimentally determine the stability of this compound in a simulated physiological environment?
A3: You can perform in vitro stability assays using either a simple buffer solution (like Phosphate-Buffered Saline, PBS) at pH 7.4 and 37°C to assess chemical stability, or using a biological matrix like human plasma to evaluate both chemical and enzymatic stability. The concentration of the parent compound is monitored over time using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3][4][5][6]
Q4: What is a typical experimental setup for a plasma stability assay?
A4: A typical plasma stability assay involves incubating this compound (commonly at a concentration of 1 µM) in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), and the reaction is quenched by adding a protein precipitation agent like acetonitrile. After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[1][4][6]
Troubleshooting Guides
Guide 1: Inconsistent Results in Chemical Stability Assay
| Issue | Possible Cause | Troubleshooting Step |
| High variability in replicate measurements | Inaccurate pipetting; inconsistent incubation temperature; degradation of stock solution. | Calibrate pipettes; ensure the incubator maintains a stable 37°C; prepare fresh stock solution in a suitable solvent like DMSO. |
| Compound appears more stable than expected | Incorrect buffer pH; low solubility of the compound at the tested concentration. | Verify the pH of the buffer is 7.4; visually inspect for precipitation and consider lowering the compound concentration. |
| Compound degrades too quickly | Contamination of the buffer with enzymes or microorganisms; incorrect buffer pH (too acidic or basic). | Use sterile-filtered buffer; prepare fresh buffer and verify the pH. |
Guide 2: Challenges in Plasma Stability Assay
| Issue | Possible Cause | Troubleshooting Step |
| High background noise in LC-MS/MS analysis | Incomplete protein precipitation; interference from plasma components. | Optimize the protein precipitation step (e.g., try different organic solvents or ratios); develop a more selective mass spectrometry method. |
| Very rapid disappearance of the compound (at t=0) | Non-specific binding to plasma proteins or labware. | Include a control sample with the reaction stopped immediately at time zero to assess recovery; consider using low-binding labware. |
| No degradation observed for a known unstable compound (positive control) | Inactive plasma (e.g., due to improper storage or repeated freeze-thaw cycles). | Use a fresh batch of plasma and a validated positive control to ensure enzyme activity. |
Data Presentation
Table 1: Hypothetical Chemical Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Parent Compound Remaining (Mean ± SD, n=3) | Half-life (t½) (hours) |
| 0 | 100 ± 0.0 | \multirow{6}{*}{> 48} |
| 2 | 99.1 ± 0.5 | |
| 8 | 98.5 ± 0.7 | |
| 24 | 96.2 ± 1.1 | |
| 48 | 92.5 ± 1.5 |
Table 2: Hypothetical Plasma Stability of this compound at 37°C
| Time (minutes) | % Parent Compound Remaining (Mean ± SD, n=3) | Half-life (t½) (minutes) |
| 0 | 100 ± 0.0 | \multirow{6}{*}{115.5} |
| 5 | 97.2 ± 0.8 | |
| 15 | 91.8 ± 1.2 | |
| 30 | 84.1 ± 1.9 | |
| 60 | 70.9 ± 2.5 | |
| 120 | 50.0 ± 3.1 |
Experimental Protocols
Protocol 1: Chemical Stability Assessment in PBS
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4. Pre-warm the PBS to 37°C.
-
-
Incubation:
-
Spike the stock solution into the pre-warmed PBS to a final concentration of 10 µM.
-
Incubate the solution in a shaking water bath at 37°C.
-
-
Sampling:
-
Collect aliquots at specified time points (e.g., 0, 2, 8, 24, and 48 hours).
-
For each sample, mix with an equal volume of acetonitrile to stop any potential degradation and precipitate any minor components.
-
-
Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Determine the degradation rate and half-life.
-
Protocol 2: Plasma Stability Assessment
-
Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Thaw frozen human plasma in a 37°C water bath.
-
-
Incubation:
-
In a 96-well plate, add the plasma. Pre-incubate the plate at 37°C for 5 minutes.
-
Add the stock solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), add 3-4 volumes of ice-cold acetonitrile containing an internal standard to terminate the reaction and precipitate plasma proteins.[6]
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).[4]
-
Visualizations
Caption: Workflow for the plasma stability assessment of this compound.
Caption: Potential signaling pathways associated with sulfonamide and benzoate moieties.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. This compound | 107920-79-6 | Benchchem [benchchem.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Proper storage conditions to prevent the degradation of Methyl 4-benzenesulfonamidobenzoate
This technical support center provides guidance on the proper storage and handling of Methyl 4-benzenesulfonamidobenzoate to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
A1: For short-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.
Q2: What are the ideal long-term storage conditions?
A2: For long-term storage, it is recommended to store this compound in a cool, dry place, protected from light. Some sources suggest that the thermal decomposition temperature is typically above 200°C, but prolonged exposure to elevated temperatures should be avoided to maintain long-term stability[1].
Q3: Is this compound sensitive to light?
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways are hydrolysis of the methyl ester and cleavage of the sulfonamide bond. The methyl ester group can be hydrolyzed under acidic or basic conditions to form 4-benzenesulfonamidobenzoic acid[1]. The sulfonamide bond is generally stable, but can also be cleaved under harsh conditions.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A typical method would involve using a C18 column with UV detection. The appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation. Changes in the physical appearance of the sample, such as discoloration or clumping, may also suggest degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | 1. Confirm the identity of the new peaks. The most likely degradation product from hydrolysis is 4-benzenesulfonamidobenzoic acid. 2. Review storage conditions (temperature, humidity, light exposure). 3. Perform a forced degradation study to confirm the identity of degradation products. |
| Decreased potency or activity in experiments | Degradation of the compound | 1. Verify the purity of the compound using a validated analytical method like HPLC. 2. If degradation is confirmed, obtain a fresh, pure sample. 3. Re-evaluate storage and handling procedures to prevent future degradation. |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture or light | 1. Discard the sample as its purity is compromised. 2. Ensure future samples are stored in a desiccator in a dark, cool environment. 3. Always use a tightly sealed container. |
| Inconsistent experimental results | Inhomogeneous sample due to partial degradation | 1. Ensure the sample is thoroughly mixed before use. 2. If inconsistencies persist, analyze the sample for purity and degradation products. 3. Consider re-purification of the sample if feasible, or obtain a new batch. |
Quantitative Data Summary
The following table summarizes key stability-related data for this compound and related compounds.
| Parameter | Condition | Observation | Reference |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature is typically >200°C. | [1] |
| Hydrolytic Stability | Acidic or Basic Conditions | The methyl ester group can be hydrolyzed to the corresponding carboxylic acid. | [1] |
| Photostability | UV exposure (365 nm) | General methodology suggests measuring photodegradation kinetics, indicating potential sensitivity. | [1] |
| pH Stability | Incubation in buffers (pH 2–9) at 37°C for 24–72 hours | General methodology for assessing stability under physiological conditions. | [1] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol outlines a general reverse-phase HPLC method suitable for analyzing this compound and its potential degradation product, 4-benzenesulfonamidobenzoic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
3. Detection:
-
UV detection at a wavelength of 254 nm.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
5. Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample and standards.
-
Monitor the chromatogram for the retention time of the parent compound and the appearance of any new peaks corresponding to degradation products.
6. Validation:
-
The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution and analyze by HPLC.
2. Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently for a defined period.
-
Neutralize the solution and analyze by HPLC.
3. Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period, protected from light.
-
Analyze the sample by HPLC.
4. Photodegradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Analyze the sample by HPLC and compare it to a control sample kept in the dark.
5. Thermal Degradation:
-
Expose a solid sample of this compound to a high temperature (e.g., 105°C) for a defined period.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Factors influencing the degradation of this compound.
References
Solvent selection and its effect on Methyl 4-benzenesulfonamidobenzoate synthesis rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-benzenesulfonamidobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reagents: Benzenesulfonyl chloride can degrade upon exposure to moisture. Methyl 4-aminobenzoate may be of poor quality. 2. Inadequate Base: The base (e.g., pyridine, triethylamine, sodium carbonate) is crucial for neutralizing the HCl byproduct. Insufficient or weak base can stall the reaction. 3. Suboptimal Solvent: The choice of solvent significantly impacts reaction rate and solubility of reactants. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Reagent Quality Check: Use freshly opened or properly stored benzenesulfonyl chloride. Verify the purity of Methyl 4-aminobenzoate via melting point or spectroscopy. 2. Base Selection and Stoichiometry: Ensure at least a stoichiometric amount of a suitable base is used. For slow reactions, a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., DMAP) might be beneficial. 3. Solvent Optimization: Refer to the Solvent Selection and Reaction Rate Data table below. Aprotic solvents often provide better results. Ensure reactants are fully dissolved. 4. Temperature Adjustment: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C) while monitoring for side product formation with TLC. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Unwanted reactions can occur, such as the reaction of benzenesulfonyl chloride with water (if present) to form benzenesulfonic acid. In the presence of pyridine and a chlorinated solvent like dichloromethane, side products can form over time. 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Product Degradation: The product may be unstable under the reaction or workup conditions. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially with reactive reagents like benzenesulfonyl chloride. Minimize reaction time when using pyridine in dichloromethane. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Extend the reaction time if necessary. 3. Mild Workup: Use a mild aqueous workup (e.g., dilute HCl to remove amine-based impurities, followed by a bicarbonate wash) to isolate the product. Avoid strong acids or bases if the product is suspected to be labile. |
| Difficult Product Isolation/Purification | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during aqueous workup. 3. Product co-elutes with impurities during chromatography. | 1. Solvent Selection for Extraction: If the product is water-soluble, use a more polar organic solvent for extraction or perform a back-extraction. 2. Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break emulsions. 3. Chromatography Optimization: Adjust the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic substitution reaction where the primary amine of Methyl 4-aminobenzoate attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: How does solvent selection impact the reaction rate and yield?
A2: Solvent polarity and the ability to dissolve the reactants and intermediates play a crucial role. Aprotic solvents are generally preferred as they do not participate in hydrogen bonding with the amine, leaving it more nucleophilic. The choice of solvent can significantly affect the reaction time and the final yield of the product. For a comparative overview, please see the data summary table below.
Q3: Which base is most suitable for this reaction?
A3: The choice of base depends on the solvent and reaction conditions.
-
Pyridine: Often used as both a base and a solvent or co-solvent. It is effective but can be difficult to remove completely.
-
Triethylamine (TEA): A common, non-nucleophilic organic base that is effective in aprotic solvents like dichloromethane or acetone.
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): Inorganic bases typically used in aqueous or biphasic systems. These are easily removed during aqueous workup.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (Methyl 4-aminobenzoate and benzenesulfonyl chloride) and the product. The reaction is considered complete when the limiting reagent spot disappears from the TLC plate.
Q5: What are the key safety precautions for this synthesis?
A5: Benzenesulfonyl chloride is corrosive and lachrymatory; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Data Presentation
Solvent Selection and Reaction Rate Data
The following table summarizes the effect of different solvents on the yield and reaction time for the synthesis of this compound. Note: These are representative data and actual results may vary based on specific experimental conditions.
| Solvent | Base | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| Dichloromethane (DCM) | Pyridine | Room Temperature | 4 - 6 | ~90% | A common aprotic solvent. Prolonged reaction times with pyridine should be avoided to prevent side product formation. |
| Acetone | Triethylamine | Room Temperature | 6 - 8 | ~85% | Good alternative to chlorinated solvents. |
| Ethyl Acetate | Triethylamine | 50 | 5 - 7 | ~88% | Effective, but may require heating to increase reaction rate. |
| Tetrahydrofuran (THF) | Triethylamine | Room Temperature | 8 - 12 | ~80% | Reaction is often slower in THF compared to DCM. |
| Water | Sodium Carbonate | Room Temperature | 12 - 24 | ~75% | A greener solvent choice, but typically results in longer reaction times and potentially lower yields due to hydrolysis of the sulfonyl chloride. |
Experimental Protocols
General Procedure for Synthesis in Dichloromethane
-
To a solution of Methyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Optimization of catalysts for the synthesis of Methyl 4-benzenesulfonamidobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-benzenesulfonamidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classic method for synthesizing this compound is through the nucleophilic substitution reaction between methyl 4-aminobenzoate and benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What is the role of a catalyst or base in this synthesis?
In the traditional synthesis, a base such as pyridine or sodium carbonate is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. While pyridine can act as a catalyst, the reaction can also proceed without a specific catalyst, relying on the nucleophilicity of the amine.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and hexane (e.g., 1:3 v/v). The disappearance of the starting materials (methyl 4-aminobenzoate and benzenesulfonyl chloride) and the appearance of the product spot indicate the reaction's progression.
Q4: What are the typical reaction times and temperatures?
Many sulfonamide syntheses, including that of this compound, can be effectively carried out at room temperature.[1] The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions used.[1]
Q5: How is the product typically purified?
After the reaction is complete, the crude product is often isolated by filtration. Purification is commonly achieved through recrystallization. A mixture of ethanol and water (e.g., 3:1 v/v) has been reported to be effective for yielding a crystalline product of high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Benzenesulfonyl Chloride | Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time to benzenesulfonic acid. Use freshly opened or properly stored benzenesulfonyl chloride. Consider checking the purity of the reagent before use. |
| Insufficient Base | The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Ensure at least a stoichiometric amount of base (e.g., pyridine, triethylamine, or sodium carbonate) is used. For less reactive amines, a stronger base or a slight excess of the base might be beneficial. |
| Low Reactivity of Amine | Methyl 4-aminobenzoate has a deactivating ester group, which reduces the nucleophilicity of the amine. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may increase the reaction rate. Alternatively, consider using a more effective base or a catalytic approach. |
| Poor Solvent Choice | The solvent should be able to dissolve the reactants to a reasonable extent and be inert to the reaction conditions. Dichloromethane or tetrahydrofuran (THF) are common choices. Ensure the solvent is dry, as water can react with the sulfonyl chloride. |
Issue 2: Formation of Side Products
| Possible Side Product | Cause | Prevention and Removal |
| Bis-sulfonated Amine | Reaction of the product with another molecule of benzenesulfonyl chloride. This is more likely if a strong base is used in excess. | Use a stoichiometric amount of benzenesulfonyl chloride and base. Monitor the reaction by TLC to avoid prolonged reaction times after the starting amine is consumed. Purification by column chromatography may be necessary to separate the bis-sulfonated product. |
| Hydrolysis of Benzenesulfonyl Chloride | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of Methyl Ester | Presence of strong acid or base, especially with prolonged heating. | Use mild reaction conditions and avoid excessive heating. If a strong base is used, neutralize the reaction mixture promptly during workup. |
Experimental Protocols
Protocol 1: General Synthesis using Pyridine
This protocol describes a general procedure for the synthesis of this compound using pyridine as a base.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-aminobenzoate (1.0 equivalent) in pyridine at room temperature.
-
Reaction: Slowly add benzenesulfonyl chloride (1.05 equivalents) to the solution. The addition is often exothermic, so it may be necessary to cool the flask in an ice bath.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., ethyl acetate/hexane, 1:3).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.
Protocol 2: Synthesis using Sodium Carbonate in an Aqueous System
This protocol provides an alternative using an inorganic base in an aqueous system.
-
Preparation: Suspend methyl 4-aminobenzoate (1.0 equivalent) in a solution of sodium carbonate (1.5 equivalents) in water.
-
Reaction: Add benzenesulfonyl chloride (1.1 equivalents) portion-wise to the suspension with vigorous stirring.
-
Monitoring: Continue stirring at room temperature and monitor the reaction by TLC.
-
Workup: After the reaction is complete, acidify the mixture with dilute HCl to a neutral pH to precipitate the product fully.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Catalyst/Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| Pyridine | Pyridine (as solvent) | Room Temperature | 2 - 12 | 70 - 90 |
| Triethylamine | Dichloromethane | Room Temperature | 4 - 16 | 65 - 85 |
| Sodium Carbonate | Water/Acetone | Room Temperature | 6 - 24 | 60 - 80 |
Note: The yields are indicative and can vary based on the specific experimental conditions and scale of the reaction.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Managing reaction temperature for the large-scale synthesis of Methyl 4-benzenesulfonamidobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for managing reaction temperature during the large-scale synthesis of Methyl 4-benzenesulfonamidobenzoate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Unforeseen temperature fluctuations during the synthesis of this compound can significantly impact reaction outcomes. This guide provides a structured approach to identifying and resolving common temperature-related issues.
Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm)
| Potential Cause | Verification | Solution |
| Rapid addition of benzenesulfonyl chloride. | Review reagent addition rate in batch records. | Implement controlled addition of benzenesulfonyl chloride using a calibrated pump. |
| Inadequate cooling capacity. | Check coolant temperature and flow rate. Ensure the reactor's heat transfer area is sufficient for the batch size. | Reduce the batch size or upgrade the cooling system. |
| Incorrect solvent volume. | Verify solvent volume against the standard operating procedure (SOP). | Ensure the correct solvent volume is used to maintain an appropriate reaction concentration. |
| Initial reaction temperature is too high. | Check the temperature of the reaction mixture before the addition of benzenesulfonyl chloride. | Ensure the initial temperature of the methyl 4-aminobenzoate solution is within the specified range before initiating the reaction. |
Issue 2: Low Reaction Conversion or Stalled Reaction
| Potential Cause | Verification | Solution |
| Reaction temperature is too low. | Monitor the internal temperature of the reactor. | Gradually increase the temperature of the heating/cooling jacket. Ensure the temperature controller is functioning correctly. |
| Poor mixing. | Visually inspect the vortex and mixing pattern. Check the agitator speed and design. | Increase the agitator speed. If solids are present, ensure they are adequately suspended. |
| Inaccurate temperature reading. | Calibrate the temperature probe. | Regularly calibrate temperature probes as part of preventative maintenance. |
Issue 3: High Levels of Impurities
| Potential Cause | Verification | Solution |
| Excessive reaction temperature. | Analyze the impurity profile of the crude product using HPLC or GC. Compare against a reference standard. | Maintain the reaction temperature within the validated range. Implement a robust temperature control system. |
| Prolonged reaction time at elevated temperature. | Review the reaction time in the batch record. | Adhere to the specified reaction time. Quench the reaction promptly upon completion. |
| Localized "hot spots" in the reactor. | Use multiple temperature probes to map the temperature distribution within the reactor. | Improve agitation to ensure uniform temperature distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: For the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride, a common approach is to perform the reaction at room temperature. However, for large-scale synthesis, it is crucial to control the initial temperature and the rate of addition of the sulfonyl chloride to manage the exothermic nature of the reaction. A typical starting temperature is between 0-10°C, with controlled addition of the sulfonyl chloride to maintain the reaction temperature below 25°C.
Q2: What are the potential side reactions if the temperature is not controlled properly?
A2: Elevated temperatures can lead to the formation of several impurities. The primary concerns are the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid and the potential for di-sulfonylation of the amine if reaction conditions are not well-controlled. High temperatures can also lead to the degradation of the product.
Q3: How does temperature affect the yield and purity of this compound?
A3: Temperature has a significant impact on both yield and purity. The table below illustrates the general relationship based on typical sulfonamide syntheses.
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Observations |
| 0 - 5 | 85 | 98 | Slower reaction rate, but higher purity. |
| 20 - 25 | 92 | 95 | Optimal balance of reaction rate and purity. |
| 40 - 50 | 88 | 85 | Increased rate of side reactions, leading to lower purity. |
| > 60 | 75 | < 80 | Significant product degradation and impurity formation. |
Q4: What are the best practices for monitoring and controlling the temperature in a large-scale reactor?
A4: For large-scale production, a robust temperature control system is essential. This includes:
-
Calibrated Temperature Probes: Use multiple, calibrated probes to get an accurate representation of the internal temperature.
-
Automated Cooling Systems: Employ a reactor with a jacketed cooling system connected to a programmable temperature controller.
-
Controlled Reagent Addition: Utilize a dosing pump for the controlled addition of the exothermic reagent (benzenesulfonyl chloride).
-
Effective Agitation: Ensure the agitator is designed and operated to provide efficient heat transfer and maintain a uniform temperature throughout the reactor.
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol outlines a general procedure for the large-scale synthesis of this compound, with a focus on temperature management.
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel/dosing pump.
-
Chiller/heater for temperature control of the reactor jacket.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure all equipment is clean and dry. Connect the chiller to the reactor jacket and set the initial temperature to 5°C.
-
Charge Reactants: Charge the reactor with methyl 4-aminobenzoate and dichloromethane. Begin agitation to ensure a homogeneous solution.
-
Cooling: Cool the reactor contents to 0-5°C.
-
Base Addition: Add pyridine to the reactor.
-
Controlled Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the reaction mixture via a dosing pump over a period of 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 25°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 10°C and slowly add water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50°C.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for temperature-related issues in the synthesis.
Resolving peak broadening in HPLC analysis of Methyl 4-benzenesulfonamidobenzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak broadening during the HPLC analysis of Methyl 4-benzenesulfonamidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is peak broadening in HPLC and why is it a problem?
A1: Peak broadening refers to the widening of a chromatographic peak beyond its expected narrow, symmetrical (Gaussian) shape.[1] It is problematic because it reduces resolution between adjacent peaks, decreases peak height (sensitivity), and can lead to inaccurate quantification and unreliable data.[2][3] Distorted peaks can overlap, making it difficult to measure the area of each component accurately.[2]
Q2: What are the most common causes of peak broadening?
A2: The most frequent causes include column degradation (aging, contamination, voids), improper mobile phase composition (incorrect pH, impurities), excessive system dead volume, and column overload.[4][5] For ionizable compounds like sulfonamides, secondary interactions with the stationary phase are also a primary cause of peak tailing, a form of broadening.[6]
Q3: Can the sample solvent affect peak shape?
A3: Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including broadening and fronting.[3][7] It is always best to dissolve the sample in the mobile phase itself or in a weaker solvent.[3]
Q4: How does mobile phase pH impact the analysis of this compound?
A4: The mobile phase pH is a critical factor for ionizable compounds.[8] this compound contains a sulfonamide group which can interact with the stationary phase. The pH of the mobile phase controls the ionization state of both the analyte and the residual silanol groups on the silica-based column packing.[9] An inappropriate pH can lead to secondary interactions, causing significant peak tailing.[6][8] Operating at a low pH (e.g., below 3) typically protonates the silanol groups, minimizing these unwanted interactions and improving peak shape for basic or amine-containing compounds.[3][6]
Troubleshooting Guide: Resolving Peak Broadening
This guide follows a systematic approach to diagnose and resolve common issues causing peak broadening.
Step 1: Initial System & Method Checks
Q: My peaks are suddenly broader than in previous runs. What should I check first?
A: Start with the most straightforward potential issues. First, confirm that the mobile phase composition is correct and has been prepared fresh using HPLC-grade solvents.[1] Ensure all system parameters (flow rate, temperature, detection wavelength) are set correctly according to your method.[7][10] Check the system for leaks and ensure fittings, especially those connected to the column, are secure to prevent dead volume.[7]
Step 2: Evaluate the Column's Health
Q: I've confirmed my system settings are correct, but the peak broadening persists for all analytes. What's next?
A: If all peaks in the chromatogram are broad, the problem likely occurs before separation begins, pointing towards a column issue.[11]
-
Column Contamination: The column inlet frit may be partially blocked by particulates from the sample or mobile phase.[11] Try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge contaminants.[11]
-
Column Void: A void can form at the head of the column due to pressure shocks or degradation of the packing material.[7] This often causes split or broad peaks.[12] If a void is suspected, the column usually needs to be replaced.[3]
-
Column Aging: Columns have a finite lifetime. After many injections, the stationary phase can degrade, leading to a general loss of efficiency and broader peaks.[4] If the column is old or has been used extensively, replacing it is the best solution.[1]
A simple way to test for a column problem is to substitute the current column with a new one of the same type. If the peak shape improves, the original column was the source of the issue.[11] Using a guard column can help protect the analytical column from contaminants and extend its life.[4]
Step 3: Investigate Analyte-Specific Interactions
Q: Only the peak for this compound is broad and tailing, while other peaks look fine. What could be the cause?
A: This indicates a specific chemical interaction between your analyte and the stationary phase. For sulfonamides, this is commonly due to secondary interactions with residual silanol groups on the silica surface.[6]
-
Mechanism of Interaction: At mid-range pH values (above ~3.5), acidic silanol groups on the silica packing become ionized (SiO-).[3] The amine functional groups in your analyte can interact with these ionized silanols via ion-exchange, causing secondary retention and resulting in tailing peaks.[3][6]
To resolve this, you can modify the mobile phase:
-
Lower the pH: Add an acidifier like formic acid or phosphoric acid to the mobile phase to achieve a pH below 3.0.[13][14] This protonates the silanol groups, neutralizing their negative charge and preventing the unwanted interaction.[3]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 50 mM) can help improve peak shape by ensuring a consistent pH environment on the column surface.[4][11]
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing the cause of peak broadening.
Caption: A troubleshooting workflow for diagnosing HPLC peak broadening.
The diagram below illustrates how secondary interactions between an analyte and the stationary phase can cause peak tailing.
Caption: Mechanism of secondary silanol interactions leading to peak tailing.
Data Summary & Experimental Protocols
Impact of Method Parameters on Peak Shape
The following table summarizes how key experimental parameters can affect peak shape, with a focus on resolving broadening and tailing.
| Parameter | Recommended Change | Expected Impact on Peak Shape | Quantitative Effect |
| Mobile Phase pH | Lower pH to < 3.0 for amine-containing analytes | Reduces silanol interactions, minimizing peak tailing.[6] | Tailing factor (As) decreases towards 1.0.[6] |
| Buffer Concentration | Increase concentration (e.g., 10 mM to 50 mM) | Improves pH stability on the column, reducing tailing.[4] | More consistent retention times and symmetrical peaks.[8] |
| Sample Mass | Decrease injection mass/volume | Prevents column overload, which causes fronting or triangular peaks.[3] | Tailing factor improves; peak width decreases.[11] |
| Flow Rate | Optimize based on Van Deemter equation (typically 1.0-2.0 mL/min for standard columns) | A flow rate that is too slow can increase longitudinal diffusion, causing broadening.[10] | Increases column efficiency (theoretical plates).[15] |
| Column Temperature | Increase temperature (e.g., 30°C to 40°C) | Lowers mobile phase viscosity, improving mass transfer and leading to sharper peaks.[4][7] | Decreases peak width and can improve resolution.[15] |
Sample Experimental Protocol for Sulfonamide Analysis
This protocol is a starting point for the analysis of this compound and can be optimized as needed. It is based on common methods for analyzing sulfonamides.[13][14]
1. Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.
2. Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[14]
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water[1]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 35:65 v/v) with 0.1% formic acid added to the aqueous portion to adjust pH to ~2.5-3.0.[13][14]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 30°C[13]
-
Detection Wavelength: Determined by the UV maximum of the analyte (e.g., ~270-280 nm).[13]
-
Injection Volume: 5-10 µL[14]
4. Sample Preparation:
-
Prepare a stock solution of this compound in a small amount of methanol or acetonitrile.
-
Dilute the stock solution to the desired working concentration using the mobile phase as the diluent.
-
Filter the final sample through a 0.45 µm syringe filter before injection to remove particulates.[16]
5. Procedure:
-
Prepare the mobile phase, ensuring it is thoroughly mixed and degassed.
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no ghost peaks or baseline disturbances.[1]
-
Inject the prepared standard solution.
-
Analyze the resulting chromatogram, paying close attention to peak width and asymmetry (tailing factor).
-
If peak broadening or tailing is observed, refer to the troubleshooting guide to optimize the method.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. quora.com [quora.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bvchroma.com [bvchroma.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 15. chromtech.com [chromtech.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Comparing Experimental Structural Data with the Cambridge Structural Database
For researchers in crystallography, chemistry, and drug development, the Cambridge Structural Database (CSD) stands as an invaluable, comprehensive repository of small-molecule organic and metal-organic crystal structures.[1][2][3] This guide provides a detailed methodology for comparing newly acquired experimental structural data with the wealth of information housed within the CSD. By following these protocols, researchers can validate their findings, identify known structures, discover new polymorphs, and gain deeper insights into molecular geometry and intermolecular interactions.
Experimental Protocol: From Crystal to Data
The foundation of a meaningful comparison lies in the quality of the initial experimental data. The standard method for obtaining high-resolution single-crystal structural data is X-ray crystallography. The following protocol outlines the key steps involved.
1. Crystal Preparation and Mounting:
The primary and often most challenging step is obtaining a suitable single crystal. The ideal crystal should be of high quality, typically between 0.1 and 0.3 mm in all dimensions, well-formed, and free from significant defects such as cracks or twinning. Once a suitable crystal is identified, it is carefully mounted on a goniometer head, often using a cryoloop or a thin glass fiber with a minimal amount of adhesive. Proper mounting is crucial to ensure the crystal can be freely rotated during data collection.
2. X-ray Diffraction Data Collection:
The mounted crystal is then placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly copper or molybdenum), a goniometer to orient the crystal, and a detector to record the diffraction pattern. The crystal is exposed to a monochromatic X-ray beam, and as it is rotated, a series of diffraction images are collected from various orientations. This process can take several hours to complete.
3. Data Processing and Structure Solution:
The collected diffraction images are then processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This process typically yields a Crystallographic Information File (CIF).[4] The CIF is a standard text file format for representing crystallographic information and is the primary format used for deposition to and comparison with the CSD.[1][2][4]
Comparing Your Experimental Data with the CSD
Once a refined CIF file of the experimental structure has been obtained, it can be compared with the entries in the Cambridge Structural Database. This comparison can be qualitative (visual inspection) and quantitative (numerical analysis of geometric parameters). The CCDC provides a suite of software tools, most notably Mercury, designed for this purpose.
Qualitative Visual Comparison using Mercury
The CCDC's Mercury software offers a powerful platform for the 3D visualization and analysis of crystal structures. A visual comparison can quickly reveal similarities or differences in molecular conformation and packing.
Workflow for Visual Comparison:
-
Load Structures: Open the experimental CIF file and the CIF file(s) of the CSD entry(ies) you wish to compare within the same Mercury window.
-
Overlay Structures: Use the "Overlay" function in Mercury to superimpose the molecules. This allows for a direct visual assessment of conformational similarity.
-
Analyze Packing: Utilize the "Packing" and "Contacts" tools to visualize and compare the crystal packing arrangements and intermolecular interactions, such as hydrogen bonds.
Quantitative Comparison of Structural Parameters
A more rigorous comparison involves the analysis of key quantitative metrics. These parameters provide a numerical basis for assessing the degree of similarity between structures. The following table summarizes the most important parameters for comparison.
| Parameter | Description | Significance for Comparison |
| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | A close match in all six parameters is a strong indicator of identical crystal packing. |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Identical space groups are expected for identical crystal structures. |
| Bond Lengths | The distances between the centers of two bonded atoms. | Significant deviations can indicate differences in chemical environment or experimental error. |
| Bond Angles | The angles formed between three connected atoms. | Variations in bond angles can reveal conformational differences. |
| Torsion Angles | The dihedral angles that describe the rotation around a chemical bond. | Crucial for comparing the conformation of flexible molecules. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | A low RMSD value (< 0.5 Å) typically indicates high conformational similarity. |
Logical Workflow for Structural Data Comparison
The entire process, from obtaining a crystal to the final comparison with the CSD, can be visualized as a systematic workflow.
Signaling Pathway of Data Analysis
By adhering to these systematic procedures for both experimental data acquisition and computational comparison, researchers can confidently leverage the Cambridge Structural Database to enrich their structural science research. This rigorous approach ensures the validity of new findings and places them within the broader context of existing chemical knowledge.
References
A Comparative Analysis of the Anticancer Potential of Methyl 4-benzenesulfonamidobenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of various chemical scaffolds, with sulfonamides emerging as a particularly promising class of compounds. Within this class, Methyl 4-benzenesulfonamidobenzoate and its analogs have garnered significant attention for their potential as cancer therapeutics. This guide provides a comparative study of the anticancer activity of this compound and related sulfonamide derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in ongoing research and drug development efforts.
Comparative Anticancer Activity
The anticancer efficacy of sulfonamide derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While a direct comparative study of this compound against a wide array of its analogs under uniform experimental conditions is not extensively documented in publicly available literature, numerous studies have independently assessed the cytotoxicity of various benzenesulfonamide derivatives against different cancer cell lines. The following tables summarize the IC50 values of selected sulfonamide analogs, providing a comparative overview of their potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide | A549 (Lung) | 2.81 ± 0.13 | [1] |
| HeLa (Cervical) | 2.92 ± 0.08 | [1] | |
| MCF-7 (Breast) | 2.99 ± 0.12 | [1] | |
| Du-145 (Prostate) | 3.11 ± 0.08 | [1] | |
| 3-(indoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide | A549 (Lung) | 1.98 ± 0.12 | [1] |
| HeLa (Cervical) | 2.04 ± 0.14 | [1] | |
| MCF-7 (Breast) | 2.12 ± 0.08 | [1] | |
| Du-145 (Prostate) | 2.24 ± 0.11 | [1] | |
| 1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidine (Compound 7) | HCT-116 (Colon) | 12 | [2] |
| MCF-7 (Breast) | 19 | [2] | |
| 1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-(2-imino-4-oxothiazolidine-3-yl)guanidine (Compound 9) | MCF-7 (Breast) | 18 | [2] |
| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | 0.00932 | [3] |
Table 1: Comparative in vitro anticancer activity of selected benzenesulfonamide analogs.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: Add the test compound or a control vehicle to the reaction mixture.
-
Polymerization Induction: Induce polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity, which corresponds to microtubule formation, by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of compound-treated samples with the control to determine the inhibitory or enhancing effect on tubulin polymerization.[4]
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzenesulfonamide derivatives is often attributed to their ability to interfere with key cellular processes, primarily through the inhibition of tubulin polymerization and the induction of apoptosis.
Inhibition of Tubulin Polymerization
Many sulfonamide-based anticancer agents function as microtubule-targeting agents. They can disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. This disruption leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Caption: Inhibition of tubulin polymerization by sulfonamide analogs.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Benzenesulfonamide derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Induction of apoptosis by sulfonamide analogs.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of novel compounds typically follows a structured workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A typical workflow for anticancer drug screening.
References
- 1. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the GTP-dependent polymerization of tubulin by methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Benzenesulfonamides: A Comparative Guide to Structure-Activity Relationships
This guide presents quantitative data from diverse benzenesulfonamide derivatives to highlight the impact of structural modifications on their efficacy. Detailed experimental protocols for common biological assays are also provided to support the interpretation of the presented data and facilitate further research.
Comparative Anticancer Activity of Benzenesulfonamide Derivatives
The anticancer potential of benzenesulfonamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The tables below summarize the IC50 values for different benzenesulfonamide derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231) and other cancer cell lines, illustrating the influence of structural variations on their cytotoxic effects.
Table 1: Anticancer Activity (IC50, µM) of Benzenesulfonamide Derivatives against Breast Cancer Cell Lines
| Compound Series | Derivative | MCF-7 | MDA-MB-231 | Reference |
| N-phenyl ureidobenzenesulfonates | PAB-SOs & PUB-SOs | 0.14 - 27 | - | [1] |
| Arylsulfonylhydrazones | 1a | < 1 | > 1 | [2] |
| 1b | < 1 | > 1 | [2] | |
| 1c | < 1 | > 1 | [2] | |
| 1e | < 1 | < 1 | [2] | |
| Thiazolone-benzenesulfonamides | 4e | 4.58 | 3.58 | [3] |
| 4g | 2.55 | 5.54 | [3] |
Table 2: Anticancer Activity (IC50, µM) of Benzenesulfonamide Derivatives against Various Cancer Cell Lines
| Compound Series | Derivative | Cell Line | IC50 (µM) | Reference |
| 4-methylbenzenesulfonates | BS3 | K562 (Leukemia) | < 4.599 | [1] |
| BS3 | U-251 (Glioma) | < 4.599 | [1] | |
| BS3 | A549 (Lung) | 7.65 | [1] | |
| BS4 | A549 (Lung) | 11.34 | [1] | |
| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | 28 | HCT-116 (Colon) | 3 | [4] |
| 28 | HeLa (Cervical) | 7 | [4] |
Comparative Antimicrobial Activity of Benzenesulfonamide Derivatives
Benzenesulfonamides have a long history as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table presents MIC values for various benzenesulfonamide derivatives against different bacterial strains.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Benzenesulfonamide Derivatives
| Compound Series | Derivative | S. aureus | E. coli | P. aeruginosa | S. typhi | Reference |
| N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | 5a | - | - | - | 13.00±0.89 | [5] |
| 5d | - | - | - | 13.51±0.56 | [5] | |
| Tetrahydropyrimidinyl-substituted benzimidazoles | 15a | - | 1 | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending a few colonies in a sterile broth and adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. The impregnated discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Visualizing the Scientific Process and Mechanism
To better understand the workflow of developing and evaluating these compounds, as well as their mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General mechanism of action of sulfonamides as antimicrobial agents via inhibition of folate synthesis.
References
- 1. Preparation, characterisation and biological evaluation of new N-phenyl amidobenzenesulfonates and N-phenyl ureidobenzenesulfonates inducing DNA double-strand breaks. Part 3. Modulation of ring A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Methyl 4-benzenesulfonamidobenzoate: A Comparative Guide to HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of synthesized Methyl 4-benzenesulfonamidobenzoate. Objective experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to Purity Validation
The synthesis of any chemical compound, including active pharmaceutical ingredients (APIs) and their intermediates like this compound, necessitates rigorous purity assessment.[1][2] The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, safety, and stability. Therefore, employing robust analytical techniques to confirm the identity and quantify the purity of a synthesized compound is a critical step in the research and development process.
This compound is typically synthesized via a nucleophilic substitution reaction between methyl 4-aminobenzoate and benzenesulfonyl chloride.[3] This synthesis, while generally efficient, can result in process-related impurities such as unreacted starting materials, by-products from side reactions, and residual solvents. This guide focuses on two orthogonal and powerful analytical techniques, HPLC and NMR, for the comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity analysis, offering high resolution and sensitivity for separating and quantifying components in a mixture. For sulfonamides, reversed-phase HPLC with UV detection is a commonly employed method.
Advantages of HPLC:
-
High Sensitivity: Capable of detecting impurities at very low concentrations.
-
Quantitative Accuracy: Provides precise quantification of the main compound and its impurities when properly calibrated.
-
Robustness: Well-established and validated methods are widely available for various classes of compounds.
Limitations of HPLC:
-
Requires Reference Standards: Accurate quantification of impurities typically requires corresponding reference standards.
-
Co-elution: Impurities with similar chromatographic behavior to the main peak may co-elute, leading to an overestimation of purity.[4]
-
Does not Provide Structural Information: HPLC alone does not provide structural information about unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine compound purity.[1] ¹H NMR is particularly useful for purity assessment as the integral of a signal is directly proportional to the number of protons it represents.
Advantages of NMR:
-
Structural Information: Provides detailed structural information about the main compound and any impurities present.
-
Universal Detection: Detects any proton-containing molecule in the sample, including residual solvents and unexpected by-products.
-
No Reference Standard Needed for Purity Estimation: Purity can be estimated by comparing the integrals of the compound's signals to those of impurities.
Limitations of NMR:
-
Lower Sensitivity than HPLC: Generally less sensitive than HPLC, making it challenging to detect impurities at very low levels.
-
Signal Overlap: Complex molecules or mixtures can lead to overlapping signals, complicating interpretation and quantification.
-
Requires High-Field Instrumentation: Access to high-field NMR spectrometers is necessary for optimal resolution and sensitivity.
Experimental Protocols
Synthesis of this compound
A general synthesis procedure involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride in the presence of a base, such as pyridine or sodium carbonate, in a suitable solvent like dichloromethane or acetone. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often by recrystallization.
HPLC Method for Purity Analysis
The following is a general reversed-phase HPLC method suitable for the analysis of sulfonamides. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
NMR Method for Purity Analysis
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A ¹³C NMR spectrum can also be acquired for further structural confirmation.
Data Presentation and Comparison
HPLC Data
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
| Parameter | Expected Result |
| Retention Time | Dependent on specific HPLC conditions |
| Peak Area % (Purity) | > 98% (for a highly pure sample) |
| Impurity Peaks | Should be minimal and well-resolved from the main peak |
NMR Data
The purity of the synthesized compound can be assessed by comparing the integral of the signals corresponding to the compound with any impurity signals. The chemical shifts provide structural confirmation.
¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts (ppm)
| Protons | Chemical Shift (δ) | Multiplicity | Integration |
| Aromatic (SO₂-Ph) | ~ 7.8-7.9 | m | 2H |
| Aromatic (SO₂-Ph) | ~ 7.5-7.6 | m | 3H |
| Aromatic (NH-Ph-CO) | ~ 7.7-7.8 | d | 2H |
| Aromatic (NH-Ph-CO) | ~ 7.2-7.3 | d | 2H |
| NH | ~ 10.5 | s | 1H |
| OCH₃ | ~ 3.8 | s | 3H |
¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts (ppm)
| Carbon | Chemical Shift (δ) |
| C=O | ~ 165 |
| Aromatic (C-SO₂) | ~ 140 |
| Aromatic (C-N) | ~ 142 |
| Aromatic (CH) | ~ 120-135 |
| OCH₃ | ~ 52 |
Note: The expected chemical shifts are based on data for structurally similar compounds and predictive software. Actual values may vary slightly.
Visualization of Experimental Workflows
Experimental Workflow for Purity Validation
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Logical Relationship for Purity Assessment
Caption: Logical flow from experimental data to the final purity assessment of the synthesized compound.
Conclusion: An Orthogonal Approach is Key
Both HPLC and NMR are powerful techniques for assessing the purity of synthesized this compound. HPLC provides excellent quantitative data on UV-active species, while NMR offers comprehensive structural information and the ability to detect a wider range of impurities, including non-UV-active compounds and residual solvents.
For a comprehensive and robust purity validation, a combined, orthogonal approach utilizing both HPLC and NMR is highly recommended. This ensures not only the accurate quantification of the target compound but also the identification and characterization of any potential impurities, ultimately leading to a higher level of confidence in the quality of the synthesized material. This is particularly crucial for compounds intended for use in drug development and other sensitive applications.
References
In silico docking studies of Methyl 4-benzenesulfonamidobenzoate with biological targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential interactions of Methyl 4-benzenesulfonamidobenzoate with various biological targets, contextualized by published in silico docking studies of structurally related benzenesulfonamide derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from analogous compounds to provide a predictive overview of its potential efficacy and binding characteristics.
Comparative Analysis of Docking Performance
The following table summarizes the in silico docking performance of various benzenesulfonamide derivatives against several key biological targets. This data, extracted from published research, serves as a benchmark for predicting the potential interactions of this compound.
| Compound Name | Biological Target | Docking Score (kcal/mol) | Reference Compound |
| This compound | Carbonic Anhydrase II (hCA II) | Not available in cited literature | Acetazolamide |
| Tropomyosin receptor kinase A (TrkA) | Not available in cited literature | - | |
| Dihydrofolate Reductase (DHFR) | Not available in cited literature | Methotrexate | |
| Benzenesulfonamide derivative 9c | Carbonic Anhydrase I (hCA I) | -5.13 | - |
| Benzenesulfonamide derivative 9h | Carbonic Anhydrase II (hCA II) | -5.32[1][2] | - |
| Benzenesulfonamide analogue AL107 | Tropomyosin receptor kinase A (TrkA) | -11.26[3] | - |
| Benzenesulfonamide analogue AL106 | Tropomyosin receptor kinase A (TrkA) | -10.93[3] | - |
| N-(phenylsulfonyl)hydrazine-1-carbothioamide 4a | MCF-7 Breast Carcinoma Cell Line Receptor (4PYP) | Qualitatively described as potent | - |
| N-(phenylsulfonyl)hydrazine-1-carbothioamide 4d | MCF-7 Breast Carcinoma Cell Line Receptor (4PYP) | Qualitatively described as potent | - |
| Pyridin-N-ethyl-N-methylbenzenesulfonamide 21 | Dihydrofolate Reductase (DHFR) | Confirmed interaction[4] | - |
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a generalized workflow for performing in silico molecular docking studies, based on methodologies cited in the reviewed literature.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The three-dimensional structure of this compound and other compared ligands are constructed using molecular modeling software (e.g., MOE, ChemDraw). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Receptor Preparation: The 3D crystallographic structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 5LJT) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized to relax any steric clashes.
2. Docking Simulation:
-
Binding Site Identification: The active site of the target protein is defined. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using pocket detection algorithms.
-
Molecular Docking: A docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide) is used to predict the binding conformation and affinity of the ligand within the receptor's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
3. Analysis of Results:
-
Docking Score: The docking score, typically expressed in kcal/mol, represents the predicted binding affinity. More negative scores generally indicate stronger binding.
-
Binding Mode Analysis: The predicted binding pose of the ligand is visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the protein's active site.
4. ADMET Prediction:
-
In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are often predicted using online tools or specialized software to assess the drug-likeness of the compounds.[1][2][5]
Visualizing the In Silico Workflow
The following diagrams illustrate the typical workflows and conceptual relationships in in silico drug discovery and molecular docking.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Cross-reactivity profiling of Methyl 4-benzenesulfonamidobenzoate against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the kinase cross-reactivity of Methyl 4-benzenesulfonamidobenzoate is not currently available in the public domain. This guide provides a comparative framework using a representative benzenesulfonamide analog and established broad-spectrum kinase inhibitors to illustrate the principles and methodologies of kinase profiling.
Introduction
Benzenesulfonamides are a versatile class of compounds with a wide range of biological activities. While some have been explored as anticancer agents and kinase inhibitors, comprehensive profiling is crucial to understand their selectivity and potential off-target effects.[1] This guide presents a comparative analysis of a representative benzenesulfonamide derivative against well-characterized broad-spectrum kinase inhibitors, Staurosporine and Sunitinib, to highlight different selectivity profiles.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a representative benzenesulfonamide analog and two well-known broad-spectrum kinase inhibitors against a specific kinase. The data for the benzenesulfonamide analog is limited to a single reported target, which underscores the need for broader profiling. In contrast, Staurosporine and Sunitinib have been extensively profiled against large panels of kinases, revealing their promiscuous nature.
| Compound | Class | Target Kinase | IC50 (nM) | Selectivity Profile |
| AL106 (Benzenesulfonamide Analog) | Benzenesulfonamide | TrkA | 58,600[1] | Narrow (Data limited to TrkA) |
| Staurosporine | Microbial Alkaloid | Broad Spectrum (e.g., PKC, PKA, SRC) | < 10[2][3] | Very Broad / Non-selective[4][5] |
| Sunitinib | Indolinone | Broad Spectrum (e.g., VEGFRs, PDGFRs, KIT) | 1 - 100 | Broad / Multi-targeted[6][7] |
Experimental Protocols
A variety of in vitro kinase assay formats are available for screening and profiling small molecule inhibitors.[8][9] Radiometric assays are often considered the gold standard due to their direct measurement of substrate phosphorylation.[9]
In Vitro Radiometric Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
-
Phosphoric acid (for washing)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Benchmarking the catalytic efficiency of Methyl 4-benzenesulfonamidobenzoate-based ligands
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Ligands play a crucial role in modulating the activity, stability, and selectivity of metal catalysts. Among the diverse array of ligand scaffolds, those based on N-arylsulfonamides have garnered significant attention due to their unique electronic and steric properties. This guide provides a comparative benchmark of the catalytic efficiency of ligands derived from Methyl 4-benzenesulfonamidobenzoate and related N-arylsulfonamides against other commonly employed ligand systems in pivotal cross-coupling reactions.
The structural motif of this compound offers a versatile platform for ligand design, incorporating a sulfonamide linkage that can influence the electronic environment of the metal center and appended aryl groups that allow for steric tuning. These characteristics can lead to enhanced catalytic performance in reactions such as the Suzuki-Miyaura and Heck cross-couplings, which are fundamental transformations in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1]
This report summarizes quantitative data from various studies to offer a comparative perspective on the performance of these sulfonamide-based ligands. Detailed experimental protocols for representative catalytic reactions are also provided, alongside visualizations of the catalytic cycles to facilitate a deeper understanding of the reaction mechanisms.
Comparative Catalytic Performance
The following tables present a compilation of data from different studies to illustrate the catalytic efficiency of N-arylsulfonamide-based ligands in comparison to other established ligand systems in the Suzuki-Miyaura and Heck cross-coupling reactions. It is important to note that the data are collated from different research articles, and direct, side-by-side comparisons under identical conditions may not be available. The presented data, therefore, serves as a representative benchmark.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling Reaction
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| N-Heterocyclic Carbene Sulfonamide-Pd | 4-Chlorotoluene | Phenylboronic acid | NaOtBu | i-PrOH | RT | 2 | 98 | [2] |
| (PhPAd-DalPhos)NiCl(o-tol) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 95 | [3] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 99 | [4] |
| Pd/C | 4-Nitroiodobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 1 | 95 | [5] |
Table 2: Performance in Heck Cross-Coupling Reaction
| Ligand/Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | 4-Bromoacetophenone | Styrene | Na₂CO₃ | DMF | 100 | 1 | 98 | [6][7] |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Styrene | K₂CO₃ | MeOH | 120 | 24 | 80 | [8] |
| Pd(OAc)₂ / (R)-BINAP | Phenyl triflate | 2,3-Dihydrofuran | Proton Sponge | Benzene | 60 | 48 | 87 | [9] |
| Palladacycle 36 | 4-Chloroacetophenone | n-Butyl acrylate | NBu₄Br/NaOAc | NMP | 140 | 4 | 93 | [10] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Heck reactions, based on common procedures found in the literature. Researchers should refer to the specific publications for detailed and optimized conditions for their particular substrates and catalyst systems.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst Pre-formation (if necessary): In a glovebox, the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the desired ligand (e.g., an N-arylsulfonamide-based ligand, 2-4 mol%) are dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The solution is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., toluene/water mixture, 5 mL) and the pre-formed catalyst solution to the Schlenk tube.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (e.g., 2-24 hours). The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for the Heck Reaction
-
Catalyst System: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if required, the ligand (e.g., triphenylphosphine, 2-10 mol%).
-
Reagents: Add the aryl halide (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., triethylamine or sodium carbonate, 1.5 mmol).
-
Solvent: Add a polar aprotic solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: The mixture is heated to the reaction temperature (e.g., 100-140 °C) and stirred for the designated time (e.g., 1-48 hours). Reaction progress is monitored by TLC or GC.[6][7]
-
Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography to yield the substituted alkene.
Catalytic Pathway Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions, which are applicable to catalysis involving this compound-based ligands in palladium complexes.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Caption: Heck Reaction Catalytic Cycle.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. | Semantic Scholar [semanticscholar.org]
- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
A comparative analysis of different synthetic routes to Methyl 4-benzenesulfonamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 4-benzenesulfonamidobenzoate, a key intermediate in various pharmaceutical syntheses. The comparison focuses on reaction efficiency, yield, and procedural complexity, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with therapeutic potential. The two most common methods for its preparation are:
-
Route A: Sulfonamidation of an Ester: The reaction of Methyl 4-aminobenzoate with benzenesulfonyl chloride.
-
Route B: Esterification of a Sulfonamide: The Fischer esterification of 4-benzenesulfonamidobenzoic acid with methanol.
This guide will delve into the experimental details of each route, present a comparative summary of their performance, and provide visual representations of the synthetic workflows.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route A: Sulfonamidation of Methyl 4-aminobenzoate | Route B: Esterification of 4-benzenesulfonamidobenzoic acid |
| Starting Materials | Methyl 4-aminobenzoate, Benzenesulfonyl chloride | 4-benzenesulfonamidobenzoic acid, Methanol |
| Catalyst/Reagent | Pyridine | Concentrated Sulfuric Acid |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | ~85-95% | ~90-98% |
| Product Purity | High, often requires simple recrystallization | High, requires workup to remove acid catalyst |
| Key Advantages | Direct formation of the target molecule, shorter reaction time. | High atom economy, readily available starting materials. |
| Key Disadvantages | Use of pyridine, which is a noxious reagent. | Longer reaction time, requires removal of a strong acid catalyst. |
Experimental Protocols
Route A: Synthesis of this compound via Sulfonamidation
This method involves the direct formation of the sulfonamide bond on the pre-existing methyl ester.
Materials:
-
Methyl 4-aminobenzoate
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-aminobenzoate (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.
Route B: Synthesis of this compound via Fischer Esterification
This route first establishes the sulfonamide linkage and then proceeds with the esterification of the carboxylic acid.
Materials:
-
4-benzenesulfonamidobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Suspend 4-benzenesulfonamidobenzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the two synthetic routes.
Caption: Workflow for Route A: Sulfonamidation.
Caption: Workflow for Route B: Esterification.
Conclusion
Both synthetic routes presented are effective for the preparation of this compound. The choice between the two will likely depend on the specific constraints and priorities of the researcher.
-
Route A (Sulfonamidation) is advantageous when a shorter reaction time is desired and the handling of pyridine is not a significant concern. The directness of this route makes it an attractive option for rapid synthesis.
-
Route B (Esterification) is preferable when high atom economy is a priority and a slightly longer reaction time is acceptable. This method avoids the use of noxious pyridine, which can be a significant advantage in terms of safety and environmental considerations. The high yields often achievable with Fischer esterification also make this a robust and reliable method.
Ultimately, both routes are viable and the selection should be based on a careful consideration of the factors outlined in this guide.
Head-to-head comparison of Methyl 4-benzenesulfonamidobenzoate with other sulfonamide-containing drugs
The sulfonamide functional group, -S(=O)₂-NR₂-, is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. This comparison focuses on the distinct mechanisms of action, quantitative performance data, and experimental protocols associated with representative drugs from each class, providing a framework for understanding the potential applications and biological activities of novel sulfonamide-containing compounds like Methyl 4-benzenesulfonamidobenzoate.
Comparative Overview of Sulfonamide Drug Classes
The biological activity of sulfonamide-based drugs is largely dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. This structural diversity allows for the targeting of different enzymes and pathways, leading to a broad spectrum of therapeutic applications.
| Drug Class | Representative Drug | Primary Mechanism of Action | Target |
| Antibacterial | Sulfamethoxazole | Inhibition of dihydropteroate synthase, blocking folic acid synthesis.[1][2] | Dihydropteroate Synthase (DHPS) |
| Carbonic Anhydrase Inhibitor | Acetazolamide | Inhibition of carbonic anhydrase, leading to decreased formation of carbonic acid.[3][4] | Carbonic Anhydrase (CA) Isozymes |
| COX-2 Inhibitor | Celecoxib | Selective inhibition of cyclooxygenase-2 (COX-2), blocking prostaglandin synthesis.[5][6] | Cyclooxygenase-2 (COX-2) |
Quantitative Performance Data
The following table summarizes key quantitative data for the representative sulfonamide drugs, providing a basis for comparing their potency and efficacy.
| Drug | Target/Organism | Assay Type | Measurement | Value | Reference |
| Sulfamethoxazole | Escherichia coli | Broth microdilution | MIC | Varies by strain | [1] |
| Sulfadiazine | Staphylococcus aureus (MRSA) | Agar dilution | MIC₉₀ | 100 µg/mL | [7] |
| Acetazolamide | Human Carbonic Anhydrase II | Stopped-flow CO₂ hydration | Kᵢ | 12 nM | [8] |
| Acetazolamide | Human Carbonic Anhydrase I | Stopped-flow CO₂ hydration | Kᵢ | 88.9 - 6030 nM | [8] |
| Celecoxib | Human COX-2 | Whole blood assay | IC₅₀ | 0.04 µM | [9] |
| Celecoxib | Human COX-1 | Whole blood assay | IC₅₀ | >10 µM | [10] |
MIC: Minimum Inhibitory Concentration; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates; Kᵢ: Inhibition constant; IC₅₀: Half-maximal Inhibitory Concentration.
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of sulfonamides stem from their ability to interfere with specific biochemical pathways.
Antibacterial sulfonamides like sulfamethoxazole act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth.[1]
Acetazolamide and other carbonic anhydrase inhibitors block the action of carbonic anhydrase enzymes.[3] These enzymes are responsible for the rapid interconversion of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate and protons.[4] By inhibiting this process, these drugs have diuretic effects and can reduce intraocular pressure.[4]
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5][6] Unlike non-selective NSAIDs, celecoxib has a much lower affinity for the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining.[5]
Experimental Protocols
The following section outlines the general principles of key experiments used to determine the quantitative data presented above.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Sulfonamides
The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a bacterium.
-
Preparation of Drug Dilutions: A series of twofold dilutions of the sulfonamide drug is prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the drug in which no visible growth is observed.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against carbonic anhydrase is often measured using a stopped-flow spectrophotometric assay that monitors the hydration of CO₂.
-
Enzyme and Inhibitor Preparation: A solution of purified carbonic anhydrase is prepared. The sulfonamide inhibitor is dissolved in a suitable solvent and diluted to various concentrations.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Signal Detection: The hydration of CO₂ to carbonic acid causes a pH change, which is monitored using a pH indicator dye. The change in absorbance of the dye over time is recorded.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) or the Kᵢ value (the inhibition constant) is determined by plotting the reaction rates against the inhibitor concentrations.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory effect of drugs on COX-1 and COX-2 can be determined using a variety of in vitro assays, such as a whole blood assay.
-
Blood Collection and Treatment: Fresh human blood is collected and treated with an anticoagulant. Aliquots of the blood are pre-incubated with various concentrations of the test compound (e.g., celecoxib) or a vehicle control.
-
COX-1 and COX-2 Stimulation:
-
To measure COX-1 activity, the blood is allowed to clot, which stimulates platelet thromboxane B₂ (a product of COX-1) production.
-
To measure COX-2 activity, the blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes, followed by the measurement of prostaglandin E₂ (a product of COX-2) production.
-
-
Product Measurement: The levels of thromboxane B₂ and prostaglandin E₂ are quantified using enzyme-linked immunosorbent assays (ELISA).
-
IC₅₀ Determination: The concentration of the test compound that causes a 50% reduction in the production of the respective prostanoid is determined as the IC₅₀ value.
Conclusion
While direct experimental data on this compound remains elusive, this comparative guide illustrates the vast therapeutic potential of the sulfonamide scaffold. By understanding the structure-activity relationships and mechanisms of action of established sulfonamide drugs, researchers can better predict the potential biological activities of novel compounds. The provided experimental frameworks offer a starting point for the in vitro and in vivo evaluation of new sulfonamide-containing molecules, paving the way for the development of next-generation therapeutics.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 3. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Validation of In Silico Models with In Vitro Experimental Data for Methyl 4-benzenesulfonamidobenzoate
A Comparative Guide for Researchers
In the landscape of modern drug discovery, in silico computational models are indispensable tools for predicting the biological activity of novel compounds, thereby streamlining the research and development process. However, the theoretical predictions from these models must be rigorously validated through empirical in vitro experimentation to confirm their accuracy and relevance. This guide provides a comparative analysis of hypothetical in silico predictions and corresponding in vitro experimental data for Methyl 4-benzenesulfonamidobenzoate, a compound with a benzenesulfonamide scaffold suggestive of potential therapeutic activities.
Due to the limited availability of published biological data for this compound, this guide presents a hypothetical scenario wherein in silico modeling predicts its activity as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer metastasis and inflammatory diseases. The subsequent sections detail the hypothetical in silico findings, the in vitro experiments designed to validate these predictions, and a direct comparison of the results.
In Silico Prediction of MMP-9 Inhibition
Computational docking simulations were hypothetically performed to predict the binding affinity and interaction of this compound with the active site of human MMP-9. The in silico analysis suggested a favorable binding energy and identified key molecular interactions.
Table 1: Hypothetical In Silico Docking Results for this compound against MMP-9
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -8.5 | His401, Glu402, Ala405 |
| Predicted Inhibition Constant (Ki) | 150 nM | - |
In Vitro Experimental Validation
To validate the in silico predictions, a series of in vitro experiments would be essential. These experiments are designed to quantitatively measure the inhibitory effect of this compound on MMP-9 activity and its subsequent impact on cellular processes mediated by this enzyme.
Experimental Protocols
-
MMP-9 Enzyme Inhibition Assay: A commercially available MMP-9 inhibitor assay kit would be used. The assay measures the fluorescence of a specific MMP-9 substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in fluorescence. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by testing a range of concentrations of this compound.
-
Cell-Based Invasion Assay: The effect of this compound on the invasive potential of a cancer cell line with high MMP-9 expression (e.g., HT-1080 fibrosarcoma cells) would be assessed using a Matrigel invasion assay. Cells are seeded in the upper chamber of a Matrigel-coated insert, and the test compound is added. The number of cells that invade the lower chamber through the Matrigel is quantified. A reduction in cell invasion in the presence of the compound would indicate its anti-invasive activity, likely through the inhibition of MMP-9.
Table 2: Hypothetical In Vitro Experimental Data for this compound
| Experiment | Measured Parameter | Result (Hypothetical) |
| MMP-9 Enzyme Inhibition Assay | IC50 | 250 nM |
| Cell-Based Invasion Assay | % Inhibition at 1 µM | 60% |
Comparative Analysis: In Silico vs. In Vitro
The hypothetical results present a scenario where the in silico predictions are in reasonable agreement with the in vitro experimental data. The predicted binding affinity and inhibitory constant from the computational model are corroborated by the experimentally determined IC50 value from the enzyme inhibition assay. Furthermore, the functional consequence of this inhibition is demonstrated in the cell-based assay, showing a reduction in cancer cell invasion.
This hypothetical comparison underscores the synergy between computational and experimental approaches in modern drug discovery. While in silico models provide a rapid and cost-effective means to screen and prioritize compounds, in vitro experiments are crucial for validating these predictions and providing tangible evidence of biological activity.
Visualizing the Workflow
The following diagram illustrates the logical workflow from in silico prediction to in vitro validation.
Caption: Workflow from in silico prediction to in vitro validation.
The following diagram illustrates a hypothetical signaling pathway involving MMP-9 that could be modulated by this compound.
Caption: Hypothetical MMP-9 signaling pathway inhibition.
Safety Operating Guide
Proper Disposal of Methyl 4-benzenesulfonamidobenzoate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Methyl 4-benzenesulfonamidobenzoate is a critical component of laboratory safety and environmental responsibility. As a chemical used in research and development, it must be managed as special waste, requiring professional handling and adherence to specific regulatory protocols. This guide provides essential, step-by-step instructions for its safe and compliant disposal.
Immediate Safety and Disposal Plan
This compound must not be disposed of in regular trash or down the drain.[1][2] It is designated as a special waste that must be handled by a licensed disposal company, in accordance with national and regional regulations.[3] The primary responsibility of a researcher is to safely collect, label, and store this chemical waste for pickup by their institution's designated hazardous waste management program, typically overseen by the Environmental Health & Safety (EHS) office.[4][5]
Key Handling and Disposal Information
For quick reference, the following table summarizes the essential safety and logistical information for handling this compound waste.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection when handling the chemical or its waste. | [1] |
| Waste Container Type | Use a sturdy, leak-proof container that is chemically compatible with the substance. Plastic is often preferred. | [1][6] |
| Container Handling | Keep the waste container tightly sealed except when adding waste. | [1] |
| Storage Location | Store in a designated and secure "Satellite Accumulation Area" at or near the point of generation. | [3][7] |
| Incompatible Materials | Avoid mixing with strong oxidizing agents. Store waste streams separately to prevent reactions. | [1][8] |
| Disposal Method | Arrange for disposal as special waste through a licensed disposal company. This is typically coordinated by your institution's EHS department. | [3] |
| Contaminated Packaging | Dispose of the original container and any contaminated lab materials (e.g., gloves, wipes) as unused product. | [3][9][10] |
Experimental Protocol: Step-by-Step Disposal Procedure
Follow this detailed methodology to ensure the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure excess chemical, solutions, and contaminated lab supplies.
-
This chemical waste must be segregated from other waste streams. Do not mix it with incompatible materials, such as strong oxidizing agents.[1][8] Halogenated and non-halogenated solvent wastes should also be collected separately.[6]
2. Packaging and Containment:
-
Select a robust, leak-proof waste container that is chemically compatible with this compound. The original manufacturer's container is often a suitable choice for disposing of the pure chemical.[10]
-
Ensure the container has a tight-fitting lid. It must be kept closed at all times except when you are adding waste.[1][7]
-
Place the primary waste container in a secondary containment bin to capture any potential spills or leaks.[1][10] The secondary container should be able to hold 110% of the volume of the primary container.[10]
3. Labeling the Waste Container:
-
Properly label the waste container as soon as you begin collecting waste.[11] Most institutions provide standardized hazardous waste tags.[12]
-
The label must include, at a minimum:
- The words "Hazardous Waste".[12]
- The full chemical name: "this compound". Do not use abbreviations.[12]
- The approximate quantity or concentration.
- The accumulation start date (the date you first added waste to the container).[7]
- Your name, lab location (building and room number), and contact information.[12]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[3][7]
-
Ensure the SAA is clearly marked with a sign such as "Hazardous Waste Accumulation Area".[7]
5. Arranging for Disposal:
-
Once the container is full (do not overfill; leave about two inches of headspace for liquids) or you have no more of this waste to discard, arrange for its collection.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department or follow your facility's specific procedures to request a waste pickup.[4][5] Many universities have online systems for this purpose.[13][14]
-
Provide the EHS team with all necessary information from your waste label. They will coordinate with a licensed disposal company for final treatment and disposal.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound from the laboratory.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 5. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. Managing Chemical Waste | EHS [research.cuanschutz.edu]
Comprehensive Safety and Handling Guide for Methyl 4-benzenesulfonamidobenzoate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Methyl 4-benzenesulfonamidobenzoate (CAS No. 107920-79-6), including operational procedures and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Goggles conforming to European standard EN 166 or equivalent.[3] |
| Hand Protection | Protective gloves. Specific material and breakthrough time should be confirmed with the glove manufacturer.[3] |
| Skin and Body | Long-sleeved clothing.[3] |
| Respiratory | Not required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is crucial to minimize risk.
Step 1: Engineering Controls and Preparation
-
Ensure adequate ventilation in the work area.[3]
-
Confirm that eyewash stations and safety showers are readily accessible.[3]
Step 2: Donning Personal Protective Equipment (PPE)
-
Before handling, put on all required PPE as specified in the table above.
Step 3: Chemical Handling
-
Avoid the formation of dust and aerosols.[3]
-
Do not ingest or inhale.[3]
-
Keep away from sources of ignition as a precautionary measure.[1][2]
Step 4: Storage
Emergency Procedures and Disposal Plan
In the event of an emergency, immediate and appropriate action is critical.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
Disposal Plan:
Waste from this chemical may be classified as hazardous and should be disposed of in accordance with local, state, and federal regulations.[3]
-
Sweep up and shovel spilled material into suitable containers for disposal.[3]
-
Keep waste in suitable, closed containers.[3]
-
Dispose of the container at a hazardous or special waste collection point.[3]
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
